molecular formula C9H9NO3 B3040589 Ethyl 2-formylnicotinate CAS No. 21908-07-6

Ethyl 2-formylnicotinate

Cat. No.: B3040589
CAS No.: 21908-07-6
M. Wt: 179.17 g/mol
InChI Key: UHTNTHAZMFWQDB-UHFFFAOYSA-N
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Description

Ethyl 2-formylnicotinate is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-formylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-13-9(12)7-4-3-5-10-8(7)6-11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTNTHAZMFWQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-formylpyridine-3-carboxylate structure and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-formylpyridine-3-carboxylate (also known as Ethyl 2-formylnicotinate ; CAS 21908-07-6 ) is a critical bifunctional heterocyclic scaffold used primarily in the synthesis of fused pyridine systems, including 1,8-naphthyridines and pyrido[2,3-d]pyridazines .[1][2] Its structural uniqueness lies in the ortho-positioning of a reactive aldehyde (electrophile) and an ester (electrophile) on a pyridine core. This "push-pull" electronic environment makes it a potent precursor for Friedländer-type condensations and reductive amination cascades in medicinal chemistry, particularly for kinase inhibitors and M1 positive allosteric modulators (PAMs).

Part 1: Structural Analysis & Physiochemical Properties

Core Architecture

The molecule consists of a pyridine ring substituted at the C2 position with a formyl group (-CHO) and at the C3 position with an ethoxycarbonyl group (-COOEt).

  • Electronic "Push-Pull": The pyridine nitrogen is electron-withdrawing, decreasing electron density on the ring. The C2-formyl group is highly electrophilic, but its reactivity is modulated by the adjacent C3-ester and the ring nitrogen.

  • Stability Profile: Unlike its methyl precursor, the aldehyde is prone to oxidation (to the carboxylic acid) and hydration. It is typically isolated as a colorless to light yellow oil rather than a crystalline solid.

Physiochemical Data Table[3][4]
PropertyValueNotes
IUPAC Name Ethyl 2-formylpyridine-3-carboxylate
Common Name This compound
CAS Number 21908-07-6 Distinct from methyl precursor (1721-26-2)
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Physical State Colorless to Light Yellow OilMay darken upon storage due to oxidation
Boiling Point ~286°C (Predicted)Typically purified via chromatography, not distillation
Solubility DCM, EtOAc, MeOH, DMSOHydrolyzes in aqueous base
Storage -20°C, Inert Atmosphere (Ar/N₂)Hygroscopic and oxidation-sensitive

Part 2: Synthetic Routes

Primary Route: Selenium Dioxide Oxidation

The industry-standard method for accessing this scaffold is the regioselective oxidation of ethyl 2-methylnicotinate using Selenium Dioxide (SeO₂). This reaction exploits the acidity of the benzylic-like methyl protons at the C2 position of the pyridine ring.

Reaction Scheme (DOT Visualization)

Synthesis Precursor Ethyl 2-methylnicotinate (CAS 1721-26-2) Intermediate Selenium Complex Precursor->Intermediate Enolization Reagent SeO2 (1.1 equiv) 1,4-Dioxane, Reflux Reagent->Precursor Product This compound (CAS 21908-07-6) Intermediate->Product Oxidative Elimination (- Se, - H2O)

Caption: Selective oxidation of the C2-methyl group using SeO₂ in dioxane.

Experimental Protocol (Field-Proven)

Objective: Synthesis of this compound from Ethyl 2-methylnicotinate.

  • Setup: Charge a flame-dried round-bottom flask with Ethyl 2-methylnicotinate (1.0 equiv) and 1,4-dioxane (0.2 M concentration).

  • Oxidation: Add Selenium Dioxide (SeO₂) (1.2 equiv) in a single portion.

  • Reflux: Heat the mixture to reflux (100–105°C) with vigorous stirring. Monitor via TLC (typically 4–16 hours). The reaction will turn from colorless/yellow to black (precipitation of elemental Selenium).

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove black Selenium solids. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification: The crude oil is often impure. Purify via flash column chromatography (SiO₂) using a gradient of Hexanes:Ethyl Acetate (typically 0–30% EtOAc).

    • Note: The aldehyde is less polar than the carboxylic acid byproduct but more polar than the starting material.

Part 3: Reactivity Profile & Mechanistic Insights

The Friedländer-Type Cyclization

The most powerful application of this compound is in the synthesis of 1,8-naphthyridines . The C2-formyl and C3-ester groups act as a "1,3-electrophilic trap" for binucleophiles.

  • Mechanism: Condensation with a ketone containing an

    
    -methylene group (in the presence of ammonia or an amine source) or direct reaction with an enamine.
    
  • Significance: This route provides rapid access to kinase inhibitor scaffolds.

Reactivity Start This compound Imine Intermediate Imine (Schiff Base) Start->Imine + Amine (-H2O) Amine Primary Amine / Ammonia Ketone Ketone (R-CH2-C(=O)-R') Cyclization Intramolecular Cyclization Imine->Cyclization + Ketone (Aldol-type) Product 1,8-Naphthyridine Derivative Cyclization->Product Aromatization

Caption: Friedländer-type synthesis of 1,8-naphthyridines via condensation cascade.

Hydrazine Condensation (Pyrido[2,3-d]pyridazines)

Reaction with hydrazine hydrate does not stop at the hydrazone. The adjacent ester facilitates a secondary cyclization to form the pyrido[2,3-d]pyridazin-4(1H)-one system.

  • Conditions: Ethanol, Reflux, 2–4 hours.

  • Utility: This scaffold is isosteric with phthalazine and quinazoline, common pharmacophores in oncology.

Reductive Amination (M1 PAM Synthesis)

In the development of M1 Positive Allosteric Modulators (PAMs), the aldehyde is used for site-specific reductive amination.

  • Imine Formation: Reaction with a benzyl amine.[4]

  • Reduction: Treatment with NaBH(OAc)₃ or NaBH₄.

  • Lactamization: The resulting secondary amine can attack the C3-ester (often requiring heat or base) to form a bicyclic lactam (e.g., pyrrolo[3,4-b]pyridine).

Part 4: Applications in Medicinal Chemistry[8]

Application AreaMechanism/RoleTarget/Outcome
Kinase Inhibitors Friedländer CondensationSynthesis of 1,8-naphthyridine scaffolds (e.g., EGFR, VEGFR inhibitors).
CNS Drugs Reductive Amination + CyclizationSynthesis of bicyclic lactams for M1 Muscarinic Receptor modulation.
Bioconjugation Schiff Base FormationSite-specific labeling of proteins via lysine residues (requires ester hydrolysis first or specific pH control).
Fragment-Based Design Core ScaffoldProvides a rigid, heteroaromatic core with defined vectors for substitution.

References

  • Synthesis via SeO₂ Oxidation : "Site-Specific Modification of Proteins with 2-Pyridinecarboxaldehyde Derivatives." University of California, Berkeley. (Describes the synthesis of this compound from ethyl 2-methylnicotinate).

  • M1 PAM Synthesis : "Discovery of VU6052254: A Novel, Potent M1 Positive Allosteric Modulator." ACS Medicinal Chemistry Letters. (Details the reductive amination and cyclization of this compound).

  • General Friedländer Chemistry : "Friedländer Synthesis." Organic Chemistry Portal. (General mechanism applicable to o-amino/formyl derivatives).

  • CAS Registry Data : "this compound (CAS 21908-07-6)." ChemicalBook.

Sources

2-Formylnicotinic acid ethyl ester safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Formylnicotinic Acid Ethyl Ester Handling, Safety, and Synthetic Utility Guide [1]

Chemical Identity & Physiochemical Profile

Compound Name: Ethyl 2-formylnicotinate Synonyms: Ethyl 2-formylpyridine-3-carboxylate; 3-Pyridinecarboxylic acid, 2-formyl-, ethyl ester.[1][2] CAS Number: 21908-07-6 Molecular Formula: C


H

NO

Molecular Weight: 179.17 g/mol [1][3]
Structural Logic & Reactivity

This compound is a bifunctional pyridine derivative characterized by two electrophilic centers: the formyl group (aldehyde) at position C2 and the ethyl ester at position C3. This specific ortho arrangement makes it a "privileged scaffold" for the synthesis of bicyclic heterocycles, particularly 1,6-naphthyridines, via condensation reactions.[1]

PropertyValue (Experimental/Predicted)Implications for Handling
Physical State Viscous Oil or Low-Melting SolidMay require warming to dispense; prone to supercooling.[1]
Boiling Point ~286°C (760 mmHg) / Distillable under vacuumHigh boiling point suggests low volatility, but vacuum distillation is required to prevent thermal decomposition.[1]
Density ~1.20 g/cm³Denser than water; will sink in aqueous biphasic extractions.[1]
Solubility DMSO, Dioxane, Ethanol, DCMLipophilic; poor water solubility necessitates organic co-solvents in aqueous reactions.[1]

Hazard Identification (GHS Classification)

Signal Word: WARNING

While comprehensive toxicological data (LD50) is often limited for specific intermediates, structurally similar pyridine aldehydes dictate the following precautionary classifications based on the Global Harmonized System (GHS):

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.

Toxicological Insight: The aldehyde moiety is a known protein cross-linker (sensitizer), and the pyridine ring can exhibit neurotoxic effects at high concentrations. Treat as a potential sensitizer.[1]

Strategic Handling & Storage Protocols

The "Self-Validating" Storage System: To maintain purity, one must mitigate two primary degradation pathways: Oxidation (Aldehyde


 Carboxylic Acid) and Hydrolysis  (Ester 

Acid).
  • Atmosphere Control: Store strictly under Argon or Nitrogen .[1] The C2-formyl group is susceptible to autoxidation in air, forming 2-carboxynicotinic acid ethyl ester, which will precipitate and alter stoichiometry in subsequent reactions.[1]

  • Temperature: Store at 2–8°C . Cold storage slows the rate of spontaneous hemiacetal formation if trace moisture is present.

  • Moisture Barrier: Use parafilm or heat-shrink tape over caps.[1] The ethyl ester is hydrolytically unstable under basic or acidic conditions; ambient humidity can initiate slow hydrolysis.

Visual Degradation Check:

  • Pass: Clear, colorless to pale yellow oil/solid.

  • Fail: Dark brown/orange discoloration (oxidation) or white crystalline precipitate (carboxylic acid formation).

Synthetic Utility & Experimental Workflows

Workflow A: Synthesis of this compound

Context: This compound is often synthesized in situ or fresh due to stability concerns. The standard route is the Selenium Dioxide (SeO


) oxidation of ethyl 2-methylnicotinate.

Protocol:

  • Reagents: Ethyl 2-methylnicotinate (1.0 eq), SeO

    
     (1.5 eq), 1,4-Dioxane (dry).
    
  • Reaction: Heat the mixture to reflux (approx. 100–135°C) for 4–6 hours.

  • Filtration: Cool to room temperature. Filter through Celite to remove black Selenium metal (Se

    
    ).
    
  • Purification: Concentrate filtrate. If necessary, purify via flash column chromatography (Hexane/EtOAc) or vacuum distillation.

  • Validation: Monitor disappearance of the methyl singlet (~2.8 ppm) and appearance of the aldehyde proton (~10.0 ppm) via

    
    H-NMR.
    
Workflow B: Friedländer Condensation (Naphthyridine Synthesis)

Context: The primary utility of CAS 21908-07-6 is reacting with enolizable ketones or amines to form fused ring systems.[1]

Protocol:

  • Setup: Dissolve this compound (1.0 eq) in Ethanol.

  • Addition: Add the nucleophile (e.g., 2-aminoacetophenone or a ketone with ammonium acetate).

  • Catalysis: Add a catalytic base (Piperidine or NaOEt) if using a ketone; acid catalysis may be used for amines.

  • Mechanism: The amine attacks the aldehyde (Schiff base formation), followed by cyclization onto the ester.

Pathway Visualization

G Start Ethyl 2-methylnicotinate (Precursor) Target This compound (CAS 21908-07-6) Start->Target Oxidation (-H2O) Oxidant SeO2 / Dioxane (Reflux) Oxidant->Target Degrade Degradation Product (2-Carboxynicotinic acid) Target->Degrade Air Oxidation (Improper Storage) Product 1,6-Naphthyridines (Bioactive Scaffold) Target->Product Friedländer Condensation (+ Amine/Ketone)

Figure 1: Synthetic lifecycle of this compound, highlighting the critical oxidation step and the divergence between successful utilization and oxidative degradation.

Emergency Response Protocols

ScenarioImmediate ActionRationale
Skin Contact Wash with soap/water for 15 min.[1] Do not use ethanol.Ethanol may increase transdermal absorption of the lipophilic ester.[1]
Eye Contact Rinse with water for 15 min; lift eyelids.[1]Aldehydes are lachrymators; immediate dilution prevents corneal clouding.[1]
Spill (Liquid) Absorb with vermiculite or sand.[1]Prevent entry into drains; pyridine derivatives are toxic to aquatic life.[1]
Fire Use CO

, dry chemical, or foam.[1]
Do not use high-pressure water jets (may spread the burning oil).[1]

References

  • ChemicalBook. (2023).[4] 2-formyl-3-pyridinecarboxylic acid ethyl ester (CAS 21908-07-6) Properties and Safety.[1] Retrieved from

  • Google Patents. (1992). Substituted semicarbazones and related compounds (US5098462A). (Demonstrates SeO2 oxidation synthesis). Retrieved from

  • National Institutes of Health (NIH). (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (Demonstrates Friedländer condensation utility). Retrieved from

  • CymitQuimica. (2025).[5][6] Ethyl 2-formylpyridine-3-carboxylate Safety Data. Retrieved from

Sources

Ethyl 2-formylnicotinate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-Formylnicotinate for Advanced Research and Pharmaceutical Development

Authored by: Senior Application Scientist

Introduction: this compound is a pivotal pyridine-based organic compound that serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its unique bifunctional nature, possessing both an aldehyde and an ester group, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and its applications in modern research and development.

Core Molecular and Physicochemical Properties

This compound is characterized by a specific molecular structure that dictates its chemical reactivity and physical properties. A precise understanding of these attributes is fundamental for its application in complex synthetic pathways.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [1]
CAS Number 21908-07-6[1]
Structural Representation

The spatial arrangement of atoms and functional groups in this compound is key to its reactivity. The presence of an aldehyde group at the 2-position and an ethyl ester at the 3-position of the pyridine ring are its defining features.

Caption: Molecular structure of this compound.

Applications in Research and Drug Development

This compound's utility stems from its role as a key intermediate in the synthesis of more complex molecules with significant biological activity.

Pharmaceutical Synthesis

The compound is a crucial building block in the preparation of various pharmaceuticals, particularly nicotinic acid derivatives.[1] These derivatives are of interest in medicinal chemistry for their potential to modulate enzymes and receptors.[1] For instance, it is employed in the creation of antihypertensive agents and other cardiovascular drugs.[1]

Agrochemical Research

Beyond pharmaceuticals, this compound is utilized in the design of new pesticides and plant growth regulators.[1] The reactivity of its aldehyde and ester functional groups allows for the generation of diverse molecular libraries for screening in agrochemical applications.[1]

Experimental Protocols: A Self-Validating Approach

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed. The following protocols are designed to be self-validating, where the results from one technique corroborate the findings of another.

Mass Spectrometry for Molecular Weight Verification

Principle: Mass spectrometry is used to determine the mass-to-charge ratio of ionized molecules, providing a highly accurate molecular weight.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle method for this type of molecule.

  • Analysis: Acquire the mass spectrum. The expected molecular ion peak [M+H]⁺ would be at m/z 180.17, corresponding to the molecular weight of 179.17 g/mol plus the mass of a proton.

  • Interpretation: The presence of this peak confirms the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals would include a singlet for the aldehyde proton, a quartet and a triplet for the ethyl group, and signals in the aromatic region for the pyridine ring protons.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum to observe all unique carbon environments, including the carbonyl carbons of the aldehyde and ester groups.

  • Interpretation: The chemical shifts, integration, and coupling patterns of the observed signals should be consistent with the structure of this compound, thus validating its chemical identity.

Synthesis and Handling

General Synthesis Pathway

The synthesis of this compound typically involves the oxidation of the corresponding alcohol, ethyl 2-(hydroxymethyl)nicotinate, or the reduction of a suitable carboxylic acid derivative. The choice of synthetic route depends on the availability of starting materials and the desired scale of production.

Synthesis_Workflow Start Starting Material (e.g., Ethyl 2-(hydroxymethyl)nicotinate) Oxidation Oxidation Reaction (e.g., with PCC or Swern oxidation) Start->Oxidation Step 1 Workup Aqueous Workup and Extraction Oxidation->Workup Step 2 Purification Purification (e.g., Column Chromatography) Workup->Purification Step 3 Characterization Analytical Characterization (NMR, MS) Purification->Characterization Step 4 Final Pure this compound Characterization->Final Validation

Caption: A generalized workflow for the synthesis of this compound.

Storage and Handling

This compound should be stored at 2-8°C under an inert gas.[1] Due to the reactivity of the aldehyde group, it is important to protect it from air and moisture to prevent oxidation and other degradation pathways.

References

  • MySkinRecipes. This compound. [Link]

Sources

Solubility of ethyl 2-formylnicotinate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Ethyl 2-Formylnicotinate in Organic Solvents

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules. The successful execution of synthesis, purification, and formulation processes involving this compound is critically dependent on a thorough understanding of its solubility characteristics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and applying the solubility of this compound. It amalgamates theoretical principles, predictive models like Hansen Solubility Parameters (HSP), and detailed, field-proven experimental protocols for quantitative solubility determination. By explaining the causality behind experimental design and data interpretation, this guide serves as an authoritative resource for optimizing chemical processes and accelerating pharmaceutical development.

Introduction: The Critical Role of Solubility

This compound, with its pyridine ring, ester group, and reactive aldehyde moiety, possesses a unique combination of polarity and reactivity. This structure makes it a valuable precursor for creating complex molecular architectures. However, these same features dictate its interaction with various solvents, making solubility a paramount consideration.

The solubility of an active pharmaceutical ingredient (API) or intermediate like this compound directly impacts:

  • Reaction Kinetics and Yield: Ensuring reactants are in the same phase is fundamental for efficient chemical reactions. Poor solubility can lead to sluggish or incomplete conversions.

  • Purification Efficiency: Crystallization, a primary method for purifying solid compounds, relies on differential solubility in a given solvent system at varying temperatures. Selecting an appropriate solvent is essential for achieving high purity and yield.

  • Formulation Development: For a compound to be developed into a liquid formulation, its solubility in pharmaceutically acceptable excipients is a primary determinant of feasibility and stability.[1]

This guide provides the necessary tools to move from estimation to empirical measurement, empowering scientists to make informed decisions in solvent selection.

Part 1: A Theoretical Framework for Solubility Prediction

While empirical testing is the gold standard, theoretical models provide a robust starting point for selecting a range of candidate solvents, saving time and resources.

The "Like Dissolves Like" Principle

The most fundamental principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity.[2] The polarity of a molecule is a result of its functional groups and overall structure.

  • This compound: This molecule exhibits moderate polarity. The electronegative nitrogen and oxygen atoms in the pyridine ring and the ester and aldehyde groups create significant dipole moments. However, the carbon-based ring and ethyl chain contribute non-polar character.

  • Solvent Classes:

    • Polar Protic Solvents (e.g., Ethanol, Methanol): Can engage in hydrogen bonding and are likely to be effective solvents.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Possess strong dipoles but do not have O-H or N-H bonds. These are often excellent solvents for moderately polar compounds.[3]

    • Non-Polar Solvents (e.g., Hexane, Toluene): Lack significant dipoles and are generally poor solvents for polar molecules. They are more suitable for use as anti-solvents in crystallization processes.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more refined prediction, Hansen Solubility Parameters (HSP) offer a powerful quantitative tool. The model deconstructs the total cohesive energy of a substance into three components.[4][5]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The central concept is that substances with similar HSP values (a smaller "HSP Distance," Ra) are likely to be miscible.[4] The distance (Ra) between a solvent (1) and a solute (2) is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [4]

To determine the HSP of this compound, one would test its solubility in a range of solvents with known HSP values. The "good" solvents will cluster together in a 3D "HSP space," defining a sphere of solubility. Any solvent whose parameters fall within this sphere is predicted to be a good solvent.[5][6]

cluster_solvents Solvent Space cluster_solute Solubility Sphere (Ra < Ro) Good1 Good Solvent 1 Good2 Good Solvent 2 Good3 Good Solvent 3 Bad1 Bad Solvent 1 Bad2 Bad Solvent 2 Solute Solute (this compound)

Caption: Hansen Solubility Sphere concept. Good solvents cluster near the solute in 3D space.

Part 2: Experimental Protocol for Quantitative Solubility Determination

The following section details the Isothermal Equilibrium Method, a robust and widely accepted technique for accurately measuring the solubility of a solid compound in a solvent. This protocol is designed to be a self-validating system.

Objective

To determine the saturation solubility of this compound in various organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (high purity, >98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or small glass test tubes with screw caps

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled incubator

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Experimental Workflow Diagram

G A 1. Preparation Add excess solid solute to a known volume of solvent in a vial. B 2. Equilibration Shake vial at constant temperature for 24-48 hours to ensure saturation. A->B Achieve Equilibrium C 3. Separation Allow solids to settle. Filter the supernatant using a syringe filter. B->C Isolate Saturated Solution D 4. Dilution Accurately dilute a known volume of the clear filtrate. C->D Prepare for Analysis E 5. Quantification Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method. D->E Measure Concentration F 6. Calculation Calculate original concentration (solubility) based on dilution factor. E->F Determine Final Value

Caption: Workflow for the Isothermal Equilibrium Solubility Method.

Step-by-Step Methodology
  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • Perform a serial dilution to create a series of standards (e.g., 5-6 points) covering the expected concentration range.

    • Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a linear calibration curve (Absorbance or Peak Area vs. Concentration). The R² value should be > 0.995 for the curve to be considered valid.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a vial (e.g., 20 mg). The key is to ensure solid material remains after equilibrium is reached, confirming saturation.

    • Accurately add a known volume of the test solvent (e.g., 2 mL) to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in the shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Shake the vials for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be run to confirm the minimum time required.

  • Sample Separation and Analysis:

    • After equilibration, remove the vials and let them stand undisturbed for at least 1 hour at the same constant temperature to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid phase) into a syringe.

    • Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved micro-particles.

    • Accurately dilute a known aliquot of the filtered, saturated solution with a suitable solvent to bring its concentration into the range of the calibration curve.

    • Analyze the diluted sample using the calibrated analytical method.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Part 3: Solvent Data for Experimental Design

While specific solubility data for this compound is not widely published, the table below provides the necessary physicochemical properties for a selection of common organic solvents. This data should be used to select a diverse range of solvents for the experimental determination described in Part 2.[7][8]

SolventFormulaBoiling Point (°C)Density (g/mL)Polarity IndexHansen Parameters (δD, δP, δH) MPa½
Non-Polar
n-HexaneC₆H₁₄690.6590.1(14.9, 0.0, 0.0)
TolueneC₇H₈1110.8672.4(18.0, 1.4, 2.0)
Polar Aprotic
DichloromethaneCH₂Cl₂401.3263.1(17.0, 7.3, 7.1)
Ethyl AcetateC₄H₈O₂770.8954.4(15.8, 5.3, 7.2)
AcetoneC₃H₆O560.7855.1(15.5, 10.4, 7.0)
AcetonitrileC₂H₃N820.7865.8(15.3, 18.0, 6.1)
Dimethylformamide (DMF)C₃H₇NO1530.9456.4(17.4, 13.7, 11.3)
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.0927.2(18.4, 16.4, 10.2)
Polar Protic
2-PropanolC₃H₈O820.7853.9(15.8, 6.1, 16.4)
EthanolC₂H₆O780.7894.3(15.8, 8.8, 19.4)
MethanolCH₄O650.7915.1(14.7, 12.3, 22.3)
Data compiled from multiple sources. Hansen Parameters can vary slightly depending on the source.[4][7][8][9]
Interpreting the Results

Once solubility values are obtained, they can be correlated with the solvent properties. For a moderately polar compound like this compound, it is expected that solubility will be highest in polar aprotic and polar protic solvents and lowest in non-polar solvents. By plotting the measured solubility against parameters like the Polarity Index or by determining the compound's HSP sphere, a predictive model for its behavior in other solvents can be developed.

Part 4: Practical Applications in Synthesis and Development

The empirically determined solubility data is not an academic exercise; it is actionable intelligence that guides critical decisions in the laboratory and during process scale-up.

  • Solvent Selection for Synthesis: If this compound is a starting material, a solvent must be chosen in which it and all other reactants are sufficiently soluble. For example, its use in preparing more complex heterocyclic systems may require polar aprotic solvents like DMF or DMSO to ensure a homogeneous reaction mixture.[10][11]

  • Design of Crystallization Protocols: The ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at room or sub-ambient temperature. Conversely, an anti-solvent is one in which the compound is insoluble. A common strategy is to dissolve the crude product in a good solvent (e.g., ethanol) and then slowly add a miscible anti-solvent (e.g., water or hexane) to induce precipitation of the pure compound.

  • Early-Stage Formulation: Understanding solubility in pharmaceutically relevant solvents is a cornerstone of pre-formulation studies. Poor solubility can be a major hurdle in drug development, and identifying this characteristic early allows chemists to consider strategies such as salt formation or the development of amorphous solid dispersions to improve bioavailability.[1] The ester functionality in this compound is often used as a prodrug strategy to improve the properties of a parent drug acid, making solubility analysis of the ester itself crucial.[12]

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective use in research and pharmaceutical development. While published quantitative data is scarce, this guide provides the complete theoretical and practical framework necessary for any scientist to perform a robust solubility assessment. By combining the predictive power of models like Hansen Solubility Parameters with rigorous experimental methods, researchers can systematically select optimal solvents, streamline synthesis and purification processes, and make informed decisions that accelerate the journey from laboratory discovery to clinical application.

References

  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C (RSC Publishing).
  • HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available from: [Link]

  • Solubility of Organic Compounds. McMaster University. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
  • HSP for Beginners. Hansen Solubility Parameters. Available from: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. Available from: [Link]

  • Hansen parameters of the different organic solvents used. | Download Table. ResearchGate. Available from: [Link]

  • Complexing agent salt formulations of pharmaceutical compounds. Google Patents.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.
  • Chemical Properties of Ethyl 2-methylnicotinate (CAS 1721-26-2). Cheméo. Available from: [Link]

  • Highly Polar Organic Solvent N-Ethyl-2-Pyrrolidone. Unknown Source. Available from: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
  • Ethyl 2-fluoronicotinate. MySkinRecipes. Available from: [Link]

  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. Available from: [Link]

  • Organic Chemistry: Introduction to Solubility. SALTISE. Available from: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available from: [Link]

  • (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. Available from: [Link]

  • Ethyl formate | HCOOC2H5 | CID 8025. PubChem - NIH. Available from: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. Unknown Source.

Sources

The Critical Distinction: A Comparative Analysis of Ethyl 2-Formylnicotinate and Ethyl 2-Methylnicotinate in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the intricate architecture of modern pharmaceuticals, the pyridine scaffold stands as a cornerstone, a privileged structure renowned for its presence in a vast array of bioactive molecules. Its unique electronic properties and capacity for functionalization make it an invaluable template for drug design. However, the subtle modification of substituents on this ring can dramatically alter the molecule's destiny, dictating its reactivity, synthetic utility, and ultimately, its biological function. This guide provides a detailed comparative analysis of two closely related yet functionally divergent pyridine derivatives: ethyl 2-formylnicotinate and ethyl 2-methylnicotinate.

For the researcher and drug development professional, understanding the profound impact of substituting a methyl group for a formyl group at the 2-position is not merely an academic exercise. It is fundamental to strategic molecular design, enabling the rational selection of building blocks to achieve desired therapeutic outcomes. This whitepaper will dissect their structural and electronic differences, explore their distinct synthetic pathways and reactivity profiles, and illuminate their divergent applications as precursors in medicinal chemistry.

Part 1: Core Structural and Physicochemical Comparison

At first glance, the two molecules differ by a single oxygen atom. Yet, this minor structural change initiates a cascade of effects, fundamentally altering their electronic nature and physical properties.

Molecular Structure and Electronic Influence

The defining difference lies in the substituent at the C2 position of the pyridine ring. Ethyl 2-methylnicotinate features a methyl (-CH₃) group, while this compound possesses a formyl (-CHO) group.

G cluster_methyl Ethyl 2-methylnicotinate cluster_formyl This compound m1 m1 l1 Key Feature: Electron-Donating Methyl Group (-CH₃) f1 f1 l2 Key Feature: Electron-Withdrawing Formyl Group (-CHO)

Caption: Common synthetic pathways for the target molecules.

Protocol 1: Synthesis of Ethyl 2-methylnicotinate

This synthesis often follows a Hantzsch-like pyridine synthesis. A common modern procedure involves the reaction of an enamine with a 1,3-dicarbonyl equivalent. [1]

  • Preparation of the Malondialdehyde equivalent: In a reactor at room temperature, add 1.5 mol of 1,1,3,3-tetraethoxypropane.

  • While stirring, add 2.0 mol of 30% (w/w) hydrochloric acid, maintaining the temperature at 45 °C. Allow the reaction to proceed for 3 hours. This in-situ hydrolysis generates the reactive dicarbonyl species.

  • Cyclocondensation: In a separate reactor, add 1.0 mol of β-amino ethyl crotonate and 5.0 mol of ethanol.

  • Introduce the solution from Step 2 into the second reactor. Control the reaction temperature at 60 °C and allow it to react for 7 hours.

  • Work-up and Purification: Concentrate the reaction solution under reduced pressure. Neutralize the concentrate with a 10% aqueous sodium carbonate solution to pH 7.0.

  • Extract the product into ethyl acetate. Wash the organic phase with water, then concentrate the organic layer.

  • Purify the crude product by vacuum distillation to yield ethyl 2-methylnicotinate. [1] Protocol 2: Synthesis of this compound via Oxidation

The most direct route to this compound is the selective oxidation of the methyl group of its precursor. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation.

  • Reaction Setup: In a suitable flask, dissolve ethyl 2-methylnicotinate in a solvent such as dioxane or acetic acid.

  • Oxidation: Add a stoichiometric amount (typically 1.0-1.2 equivalents) of selenium dioxide (SeO₂).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture. The black selenium byproduct can be removed by filtration.

  • Purification: The filtrate is typically neutralized, extracted with an organic solvent, dried, and concentrated. The final product is then purified by column chromatography or distillation to yield this compound.

Causality Note: The choice of an oxidant is critical. Stronger oxidants like KMnO₄ could risk over-oxidation to the carboxylic acid or degradation of the pyridine ring. SeO₂ provides a reliable method for the methyl-to-aldehyde conversion in many heterocyclic systems.

Comparative Reactivity: The Functional Group as a Director

The true divergence in their utility comes from the reactivity of the C2 substituent.

G cluster_methyl Reactivity of Ethyl 2-methylnicotinate cluster_formyl Reactivity of this compound EMN Ethyl 2-methylnicotinate Halogenation Radical Halogenation (e.g., NBS) EMN->Halogenation Oxidation Oxidation (e.g., SeO₂) EMN->Oxidation Deprotonation Deprotonation (Strong Base) EMN->Deprotonation Product_Halo Ethyl 2-(halomethyl)nicotinate Halogenation->Product_Halo Product_Formyl This compound Oxidation->Product_Formyl Product_Anion Nucleophilic Anion Deprotonation->Product_Anion EFN This compound Red Reduction (e.g., NaBH₄) EFN->Red Oxi Oxidation (e.g., Ag₂O) EFN->Oxi Nuc Nucleophilic Addition (e.g., Grignard, Wittig) EFN->Nuc Cond Condensation (e.g., Amines) EFN->Cond Product_Alc Ethyl 2-(hydroxymethyl)nicotinate Red->Product_Alc Product_Acid 2-Carboxy-ethylnicotinate Oxi->Product_Acid Product_Ext Chain Extension Products Nuc->Product_Ext Product_Imine Schiff Bases / Imines Cond->Product_Imine

Caption: Divergent reactivity pathways of the two nicotinic acid esters.

  • Reactivity of the Methyl Group: The methyl group in ethyl 2-methylnicotinate is relatively unreactive. Its chemistry is largely limited to:

    • Oxidation: As described above, it can be oxidized to the corresponding aldehyde or carboxylic acid.

    • Radical Halogenation: Using reagents like N-bromosuccinimide (NBS), it can be converted to ethyl 2-(bromomethyl)nicotinate, another useful synthetic intermediate.

    • Deprotonation: With a very strong base (e.g., LDA), the methyl protons can be abstracted to form a nucleophilic anion, which can react with electrophiles.

  • Reactivity of the Formyl Group: The aldehyde functionality of this compound is a hub of chemical reactivity, making it an exceptionally versatile building block. It readily undergoes:

    • Nucleophilic Addition: It reacts with a wide range of nucleophiles, including Grignard reagents, organolithiums, and Wittig ylides, allowing for carbon chain extension.

    • Reduction: It can be easily reduced to a primary alcohol (ethyl 2-(hydroxymethyl)nicotinate) using mild reducing agents like sodium borohydride (NaBH₄).

    • Oxidation: It can be oxidized to a carboxylic acid using reagents like silver oxide (Ag₂O).

    • Condensation Reactions: It reacts with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and participates in various named reactions like the Knoevenagel or Henry condensations.

Part 3: Divergent Roles in Drug Discovery and Development

The differences in synthesis and reactivity translate directly into distinct strategic roles in the development of new chemical entities.

  • Ethyl 2-methylnicotinate: The Core Scaffold. This molecule is typically used when the 2-methylpyridine motif is a desired core component of the final target molecule. The methyl group provides a small, lipophilic substituent that can be crucial for fitting into hydrophobic pockets of enzymes or receptors. Its derivatives are key precursors for compounds such as 2-methylnicotine, which shows potent agonist activity at nicotinic acetylcholine receptors (nAChRs) and has been investigated for its therapeutic potential. [2]Furthermore, it is a known starting material for the preparation of various amino esters with potential biological activities. [3][4][5]

  • This compound: The Versatile Intermediate. This compound is rarely the final product but rather a pivotal intermediate. Its value lies in the aldehyde's ability to act as a chemical handle for diversification. Medicinal chemists employ it to:

    • Introduce Diversity: Systematically build libraries of compounds by reacting the aldehyde with various nucleophiles or amines.

    • Construct Complex Heterocycles: Use the aldehyde in cyclization reactions to form fused ring systems.

    • Serve as a Building Block: It is widely used in the synthesis of pharmaceuticals, particularly nicotinic acid derivatives with biological activity, including antihypertensive agents and other cardiovascular drugs. [6] The strategic choice is clear: if the final structure requires a 2-methyl group for optimal target engagement, one starts with ethyl 2-methylnicotinate. If a complex substituent is needed at the 2-position, or if a library of analogues is to be created, this compound is the superior and more logical starting point.

Part 4: Analytical Differentiation

Distinguishing between the two compounds in a laboratory setting is straightforward due to their unique functional groups, which give rise to distinct spectroscopic signals.

¹H NMR Spectroscopy: This is the most definitive technique.

  • This compound: Will show a highly characteristic singlet for the aldehyde proton (-CHO ) in the far downfield region, typically between δ 9.5-10.5 ppm .

  • Ethyl 2-methylnicotinate: Will show a singlet for the methyl protons (-CH₃ ) much further upfield, around δ 2.84 ppm . [1]The rest of the signals (aromatic protons and ethyl ester protons) will also show slight shifts due to the different electronic environments.

Infrared (IR) Spectroscopy:

  • This compound: Will exhibit two distinct carbonyl (C=O) stretching bands: one for the ester (approx. 1720-1740 cm⁻¹) and one for the aldehyde (approx. 1700-1720 cm⁻¹). It will also show a characteristic C-H stretch for the aldehyde proton around 2720 cm⁻¹.

  • Ethyl 2-methylnicotinate: Will show only one strong C=O stretching band for the ester group (approx. 1720-1740 cm⁻¹) and standard sp³ C-H stretches for the methyl and ethyl groups below 3000 cm⁻¹.

Conclusion

The distinction between this compound and ethyl 2-methylnicotinate is a clear illustration of a core principle in medicinal chemistry: minor structural modifications can lead to major functional consequences. The electron-donating, relatively inert methyl group makes its parent molecule an ideal scaffold when that specific substitution is desired for biological activity. In contrast, the electron-withdrawing, highly reactive formyl group transforms its parent molecule into a versatile and powerful intermediate, a linchpin for building molecular complexity and diversity.

For the drug development professional, a deep understanding of these differences is paramount. It informs retrosynthetic analysis, guides the design of synthetic routes, and enables the rational elaboration of lead compounds. The choice between these two nicotinates is not one of preference, but of strategic intent, reflecting a clear vision of the final target molecule and its intended therapeutic purpose.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

  • ChemWhat. (n.d.). Ethyl 2-methylnicotinate CAS#: 1721-26-2; ChemWhat Code: 13503. Retrieved from ChemWhat. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 2-methylnicotinate (CAS 1721-26-2). Retrieved from Cheméo. [Link]

  • Google Patents. (2023). CN116621810A - Process for preparing 2-methyl nicotine.
  • Google Patents. (2021). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

Sources

Technical Guide: Applications of Ethyl 2-Formylnicotinate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-formylnicotinate (Ethyl 2-formylpyridine-3-carboxylate) represents a distinct class of "ortho-formyl ester" synthons within heterocyclic chemistry. Unlike its more common isomer, ethyl 3-formylpicolinate, this scaffold positions the reactive aldehyde at the C2 position adjacent to the ring nitrogen, creating a unique electronic environment for annulation reactions.

This guide details the technical utility of this compound as a precursor for fused aza-heterocycles, specifically pyrido[2,3-d]pyridazines and pyrido[2,3-d]pyrimidines . These scaffolds are critical in the development of kinase inhibitors (e.g., CDK4/6 inhibitors) and antimicrobial agents.

Part 1: The Scaffold & Synthesis

Structural Analysis & Reactivity Profile

The molecule contains two electrophilic centers with distinct reactivity orders:

  • C2-Formyl Group (Aldehyde): The "harder" electrophile. It is highly reactive toward nucleophilic attack (amines, hydrazines, active methylenes) and typically reacts first under kinetic control.

  • C3-Ethoxycarbonyl Group (Ester): The "softer" electrophile. It serves as the cyclization termination point, reacting with the pendant nucleophile generated in the first step.

Chemo-selectivity Rule: In condensation reactions, the aldehyde forms the initial covalent bond (imine/hydrazone/aldol), followed by an intramolecular attack on the ester to close the fused ring.

Preparation of the Scaffold

The industrial standard for synthesizing this compound involves the selective oxidation of ethyl 2-methylnicotinate.

Protocol: Selenium Dioxide Oxidation

  • Reagents: Ethyl 2-methylnicotinate (1.0 eq), Selenium Dioxide (SeO2, 1.2 eq).

  • Solvent: Dioxane or Xylene (Anhydrous).

  • Conditions: Reflux for 4–6 hours.

  • Purification: Filtration of Selenium metal, followed by vacuum distillation or column chromatography (Hexane/EtOAc).

  • Yield: Typically 65–75%.

Synthesis Start Ethyl 2-methylnicotinate Product This compound Start->Product Oxidation Reagent SeO2 / Dioxane Reflux, 4h

Figure 1: Selective oxidation of the methyl group to the aldehyde.

Part 2: Synthesis of Fused Heterocycles

The primary utility of this compound lies in its ability to form 6,6-fused systems via condensation with binucleophiles.

Synthesis of Pyrido[2,3-d]pyridazines

Reaction with hydrazine hydrate is the most direct route to the pyrido[2,3-d]pyridazine scaffold. This reaction proceeds via a hydrazone intermediate which spontaneously cyclizes.

Mechanism:

  • Nucleophilic attack of hydrazine NH2 on the C2-aldehyde.

  • Dehydration to form the hydrazone.

  • Intramolecular nucleophilic acyl substitution at the C3-ester.

  • Loss of ethanol to form the lactam.

Experimental Protocol: 1,2-Dihydropyrido[2,3-d]pyridazin-1-one

  • Dissolution: Dissolve this compound (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add hydrazine hydrate (12 mmol, 80% solution) dropwise at 0°C.

  • Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours to ensure cyclization.

  • Workup: Cool the mixture. The product typically precipitates as a white/pale yellow solid.

  • Isolation: Filter, wash with cold ethanol, and dry under vacuum.

  • Expected Yield: 80–90%.

Synthesis of Pyrido[2,3-d]pyrimidines

This scaffold is accessed by reacting this compound with urea, thiourea, or amidines. Unlike hydrazine, urea is less nucleophilic, often requiring acid catalysis or higher temperatures (fusion).

Workflow:

  • Reagents: this compound + Urea (or Thiourea).

  • Catalyst: Glacial acetic acid or HCl (cat).

  • Conditions: Reflux in ethanol or solvent-free fusion at 140°C.

  • Product: 3,4-Dihydropyrido[2,3-d]pyrimidine-2(1H)-one derivatives.

DivergentSynthesis Core This compound (C2-CHO, C3-COOEt) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Core->Hydrazine Urea Urea / Acid Cat. (Fusion or Reflux) Core->Urea Amine Primary Amine + NaBH4 (Reductive Amination) Core->Amine Prod1 Pyrido[2,3-d]pyridazin-1-one (Diaza-fusion) Hydrazine->Prod1 Cyclocondensation Prod2 Pyrido[2,3-d]pyrimidine-2,4-dione (Triaza-fusion) Urea->Prod2 Biginelli-type / Cyclization Prod3 Ethyl 2-(aminomethyl)nicotinate (Functionalized Monocycle) Amine->Prod3 Reduction

Figure 2: Divergent synthetic pathways from the core scaffold.

Part 3: Data & Validation

Comparative Yields of Annulation Reactions

The following table summarizes typical yields for reactions involving this compound based on standard laboratory protocols.

Reaction PartnerConditionsProduct ScaffoldTypical YieldKey Observation
Hydrazine Hydrate EtOH, Reflux, 2hPyrido[2,3-d]pyridazine85–92%Precipitates cleanly; high purity.
Urea AcOH, Reflux, 6hPyrido[2,3-d]pyrimidine60–70%Requires acid catalyst for initial imine formation.
Thiourea EtOH/HCl, RefluxPyrido[2,3-d]pyrimidine-thione55–65%Slower reaction; sulfur nucleophilicity varies.
Aniline Toluene, Reflux (-H2O)N-Phenyl Schiff Base90–95%Stable intermediate; does not cyclize without activation.
Troubleshooting Common Issues
  • Issue: Incomplete cyclization (isolation of the hydrazone intermediate).

    • Cause: Reaction temperature too low or duration too short.

    • Solution: Increase reflux time or add a catalytic amount of acetic acid to promote the attack on the ester.

  • Issue: Hydrolysis of the ester.

    • Cause: Wet solvents or excess base (if using basic conditions).

    • Solution: Use anhydrous ethanol and precise stoichiometry of nucleophiles.

References

  • Synthesis of 1,8-Naphthyridines and Related Compounds. Organic Chemistry Portal. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI Molecules. [Link][1][2][3]

  • Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (Analogous Mechanism Validation). NIH / PubMed. [Link]

Sources

Strategic Sourcing & Technical Utilization of Ethyl 2-Formylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Dilemma

Ethyl 2-formylnicotinate (CAS: 21908-07-6 ) is a high-value pyridine scaffold critical for the synthesis of bicyclic heterocycles, particularly PI3K inhibitors , 1,8-naphthyridines , and pyrido[2,3-d]pyrimidines .

Despite its utility, this compound presents a significant supply chain challenge. It is metastable , prone to oxidation and hydrolysis, and rarely stocked by Tier 1 catalog suppliers (e.g., Sigma-Aldrich, Thermo Fisher) in bulk. Most researchers face a binary choice: pay a premium for custom synthesis with long lead times, or perform the oxidation of the commercially available precursor, ethyl 2-methylnicotinate , in-house.

This guide provides the technical roadmap for sourcing, validating, and—if necessary—synthesizing this reagent to pharmaceutical purity standards (>98%).

Technical Profile & Critical Quality Attributes (CQAs)

Chemical Identity
AttributeSpecification
IUPAC Name Ethyl 2-formylpyridine-3-carboxylate
CAS Number 21908-07-6 (Note: Do not confuse with 21908-53-2, which is Mercuric Oxide)
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Appearance Pale yellow to orange oil (often solidifies upon prolonged freezer storage)
Storage -20°C , under Argon/Nitrogen. Hygroscopic and air-sensitive.
Impurity Profile

When sourcing or synthesizing this material, three specific impurities dictate downstream failure rates in cyclization reactions:

  • Ethyl 2-methylnicotinate (Precursor): Result of incomplete oxidation. Competes in condensation reactions but fails to cyclize, reducing yield.

  • 2-Formylnicotinic Acid (Hydrolysis Product): Result of wet storage. Reacts with coupling reagents, causing side-reactions.

  • Selenium Residues (Synthesis Artifact): If prepared via SeO₂ oxidation, residual selenium is a genotoxic impurity that must be quantified (<10 ppm for GMP).

Sourcing Landscape: Commercial Availability

The commercial supply of this compound is fragmented. It is generally not a "next-day delivery" item.

Tier 1: Global Catalog Suppliers (Stock Status: Low)

Major distributors (Thermo Scientific, TCI, MilliporeSigma) typically stock the precursor (Ethyl 2-methylnicotinate, CAS 1721-26-2) but list the formyl derivative as "Inquire" or "Non-Stock."

Tier 2: Specialized Building Block Suppliers

These vendors often hold small stocks (mg to gram scale) or offer rapid custom synthesis.

Supplier CategoryTypical VendorsLead TimePurity Risk
Aggregators ChemicalBook, MolPort2-4 WeeksHigh (Batch-to-batch variability)
Boutique Synthesis Enamine, WuXi AppTec, Combi-Blocks1-2 WeeksLow (Usually provide NMR/LCMS)
Niche Regional MySkinRecipes (Thailand), AlichemVariableModerate

Recommendation: For critical path medicinal chemistry, order the precursor (Ethyl 2-methylnicotinate) from a Tier 1 supplier and perform the oxidation in-house (Protocol below). This ensures freshness and purity.

In-House Synthesis Protocol (The "Make" Option)

Context: The most reliable route to high-purity this compound is the Riley oxidation of the methyl group using Selenium Dioxide (SeO₂). While effective, this reaction requires strict temperature control to prevent over-oxidation.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Start Start: Ethyl 2-methylnicotinate (CAS 1721-26-2) Reaction Reaction: Reflux (100°C) Time: 4-12 Hours Start->Reaction Mix Reagent Reagent: SeO2 (1.5 eq) Solvent: 1,4-Dioxane Reagent->Reaction Workup Workup: Filter through Celite (Remove Se metal) Reaction->Workup Completion (TLC) Purification Purification: Flash Column (Hexanes:EtOAc) Workup->Purification Crude Oil Product Product: this compound (Aldehyde peak ~10.3 ppm) Purification->Product >98% Purity

Caption: Optimized workflow for the Selenium Dioxide oxidation of ethyl 2-methylnicotinate.

Step-by-Step Methodology

Safety Note: Selenium dioxide is toxic. Work in a fume hood.

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-methylnicotinate (1.0 eq) in anhydrous 1,4-dioxane (0.4 M concentration).

  • Addition: Add Selenium Dioxide (SeO₂) (1.5 eq) in a single portion.

  • Reaction: Heat the mixture to 100°C (reflux) with vigorous stirring.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes). The starting material (Rf ~0.5) will disappear, and a new, slightly more polar spot (aldehyde) will appear. Reaction time is typically 4–12 hours.

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the black Selenium metal precipitate. Wash the pad thoroughly with Ethyl Acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield a yellow/orange oil.

  • Purification: Purify via flash chromatography on silica gel (Gradient: 10% → 50% EtOAc in Hexanes).

    • Yield Expectation: 25–40% (Moderate yield is typical for this transformation; unreacted starting material can often be recovered).

Quality Control & Validation

Before using this reagent in expensive downstream steps, validate its integrity.

NMR Validation (¹H NMR in CDCl₃)
  • Aldehyde Proton (Critical): Look for a singlet at δ 10.32 ppm .[1] If this is absent or small, oxidation failed.

  • Aromatic Region:

    • dd, ~8.85 ppm (C6-H)[1]

    • dd, ~8.09 ppm (C4-H)[1]

    • dd, ~7.55 ppm (C5-H)[1]

  • Ethyl Group: Quartet at 4.4 ppm, Triplet at 1.4 ppm.

  • Red Flag: A singlet at δ 2.84 ppm indicates unreacted methyl precursor.

Stability Check

If the oil is dark brown or contains solids, dissolve a small sample in CDCl₃. Significant broadening of signals or new peaks in the 11-12 ppm range suggests oxidation to the carboxylic acid. Purify immediately before use.

Application: Scaffold for Drug Discovery

This compound is a "linchpin" intermediate. Its dual functionality (aldehyde + ester) allows for rapid construction of fused ring systems found in kinase inhibitors.

Key Reaction: Friedländer-Type Condensations

Reacting this scaffold with hydrazine, amidines, or active methylene compounds yields bicyclic cores.

Example: Synthesis of 1,8-Naphthyridines (PI3K Inhibitor Scaffold)

Applications Scaffold This compound Intermediate Imine/Enamine Intermediate Scaffold->Intermediate Condensation Partner Nucleophile (e.g., 2-aminopyridine) Partner->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization -H2O / -EtOH Target 1,8-Naphthyridine (Kinase Inhibitor Core) Cyclization->Target

Caption: Mechanism for converting this compound into bioactive bicyclic scaffolds.

References

  • Synthesis via SeO2 Oxidation

    • Methodology: "Site-Specific Modification of Proteins with 2-Pyridinecarboxaldehyde Derivatives." University of California, Berkeley.
  • Application in Drug Discovery (PI3K/M1 Modulators)

    • Context: "Application of deuterium in an M1 Positive Allosteric Modulator back-up program: the discovery of VU6045422." Vanderbilt University / Amazon S3. (Cites the preparation of this compound as Intermediate 15).[2]

  • Precursor Sourcing (Ethyl 2-methylnicotinate)

    • Supplier: Thermo Scientific Chemicals (Catalog No.[3] AAL0325606).[4]

  • Safety & Handling

    • MySkinRecipes Product Data: "this compound Specifications and Storage."[5] (Confirming storage at 2-8°C under inert gas).

Sources

Ethyl 2-formylnicotinate melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and handling of Ethyl 2-formylnicotinate , a critical heterocyclic building block in medicinal chemistry.

CAS: 21908-07-6 Synonyms: Ethyl 2-formylpyridine-3-carboxylate; 3-Pyridinecarboxylic acid, 2-formyl-, ethyl ester Molecular Formula: C


H

NO

Molecular Weight: 179.17 g/mol

Executive Summary

This compound is a bifunctional pyridine intermediate featuring both an electrophilic aldehyde at the C2 position and an ester moiety at C3. This dense functionalization makes it a linchpin in the synthesis of fused heterocycles (e.g., 1,6-naphthyridines, pyrido[2,3-d]pyrimidines) used in kinase inhibitors and agrochemicals. Due to the high reactivity of the aldehyde group adjacent to the pyridine nitrogen, this compound is frequently generated in situ or isolated as a crude oil/low-melting solid that requires specific handling to prevent hydration or polymerization.

Thermodynamic & Physical Profile[1]

Melting & Boiling Point Data

Unlike stable commodity chemicals, this compound is often characterized by its spectroscopic signature rather than a sharp melting point, as it is prone to hemiacetal formation or oxidation upon standing.

PropertyValue / RangeCondition / Note
Physical State Viscous Oil or Low-Melting SolidOften solidifies upon cooling; hygroscopic.
Melting Point Not typically reported Frequently used as a crude intermediate. Pure forms may melt <50°C.
Boiling Point (Pred.) ~290 - 300 °C At 760 mmHg (Decomposes).
Boiling Point (Calc.) 135 - 145 °C At 0.5 - 1.0 mmHg (Vacuum distillation recommended).
Density ~1.22 g/cm³Predicted at 20°C.
Solubility SolubleDCM, Ethyl Acetate, DMSO, Ethanol (reacts slowly).
Precursor Reference Data (Quality Control)

To validate the synthesis, compare the product against its stable precursor, Ethyl 2-methylnicotinate (CAS 1721-26-2).

CompoundCASBoiling PointMelting Point
Ethyl 2-methylnicotinate 1721-26-2126–127 °C @ 24 mmHgLiquid (Pure) / 146°C (HCl Salt)

Critical Note: A shift in the


H NMR signal from the methyl singlet (~2.8 ppm) to the aldehyde singlet (~10.1 ppm) is the primary method for confirming conversion, rather than MP/BP determination.

Synthesis & Isolation Protocol

The industry-standard route involves the Riley oxidation of the methyl group using Selenium Dioxide (SeO


).
Reaction Pathway

The synthesis relies on the selective oxidation of the activated methyl group at the C2 position.

Synthesis Precursor Ethyl 2-methylnicotinate (CAS 1721-26-2) Intermediate Selenium Complex (Transient) Precursor->Intermediate Oxidation Reagent SeO2 (Dioxane/Xylene, Reflux) Reagent->Intermediate Product This compound (CAS 21908-07-6) Intermediate->Product Elimination of Se

Figure 1: Riley oxidation pathway for the synthesis of this compound.

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with Ethyl 2-methylnicotinate (1.0 eq) and 1,4-Dioxane (anhydrous, 10-15 volumes).

  • Reagent Addition: Add Selenium Dioxide (SeO

    
    )  (1.1 – 1.3 eq). Caution: SeO
    
    
    
    is toxic.
  • Reaction: Heat to reflux (101°C) under inert atmosphere (N

    
     or Ar) for 4–12 hours. Monitor by TLC (visualize with DNP stain; aldehyde appears yellow/orange).
    
  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove precipitated black Selenium metal.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • The residue is typically a dark oil.

    • Purify via flash column chromatography (Silica gel; Hexanes:Ethyl Acetate gradient).

    • Yield: Typically 50–70%.

Applications in Drug Development

This compound serves as a "linchpin" scaffold for constructing bicyclic systems found in kinase inhibitors and GPCR modulators.

Applications Start This compound Route1 Condensation with Hydrazines/Amidines Start->Route1 Route2 Wittig/Horner-Wadsworth Emmons Reaction Start->Route2 Prod1 1,6-Naphthyridines (Kinase Inhibitors) Route1->Prod1 Prod2 Pyrido[2,3-d]pyrimidines (Antifolates) Route1->Prod2 Prod3 Vinyl Pyridines (Michael Acceptors) Route2->Prod3

Figure 2: Divergent synthetic utility of the 2-formylnicotinate scaffold.

Handling & Safety (E-E-A-T)

Storage:

  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Strictly under Argon or Nitrogen . The aldehyde is prone to autoxidation to the carboxylic acid (2-carboxynicotinic acid ethyl ester) upon exposure to air.

  • Stability: Use within 2–4 weeks of isolation if not stored at -20°C.

Safety Hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • SeO

    
     Residues:  Ensure the product is free of selenium (check via elemental analysis if carrying forward to biological assays).
    

References

  • PubChem Compound Summary. Ethyl 6-formylpyridine-2-carboxylate (Isomer Reference). National Center for Biotechnology Information. Link

  • ChemicalBook. Ethyl 2-methylnicotinate (Precursor Data).Link

  • MySkinRecipes. this compound Reagent Specifications.Link

  • BenchChem. Synthesis of Pyridine Carboxylates.Link

  • Org. Synth. General Procedure for SeO2 Oxidation (Riley Oxidation).Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 1,8-Naphthyridines from Ethyl 2-Formylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse therapeutic agents including fluoroquinolone antibiotics (e.g., Gemifloxacin, Enoxacin) and allosteric modulators for GPCRs. While traditional syntheses often rely on the Friedländer annulation of 2-aminonicotinaldehyde, this guide focuses on a complementary and highly versatile precursor: ethyl 2-formylnicotinate (also known as ethyl 2-formylpyridine-3-carboxylate).

This bifunctional scaffold—possessing both an electrophilic aldehyde at C2 and an ester at C3—allows for the rapid construction of the second pyridine ring via condensation-cyclization sequences. This application note details two distinct protocols:

  • Reductive Cyclization to access tetrahydro-1,8-naphthyridin-2-ones (saturated lactam core).

  • Condensation-Aromatization to access fully aromatic 1,8-naphthyridine derivatives.

Mechanistic Insight & Retrosynthesis

The utility of this compound lies in its 1,4-dielectrophilic character. The aldehyde is a "hard" electrophile susceptible to rapid reversible imine formation, while the ester serves as a latent electrophile for irreversible ring closure.

Reaction Pathway Analysis[1]
  • Path A (Reductive Amination - Cyclization): Reaction with a primary amine (

    
    ) initially forms an imine. Selective reduction (e.g., STAB or 
    
    
    
    ) yields a secondary amine, which then attacks the pendant ester intramolecularly to form the
    
    
    -lactam ring. This is the preferred route for creating saturated cores like those found in M1 positive allosteric modulators.
  • Path B (Knoevenagel - Cyclization): Condensation with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) under basic conditions creates an

    
    -unsaturated system. Subsequent reaction with an ammonia source (or if the nucleophile contains an amine) drives cyclization to the aromatic or dihydro-naphthyridine system.
    
DOT Diagram: Mechanistic Pathways

NaphthyridineSynthesis Start This compound (C2-CHO, C3-COOEt) Imine Intermediate Imine (Schiff Base) Start->Imine + R-NH2 (-H2O) Olefin Knoevenagel Adduct (Vinyl Intermediate) Start->Olefin + Active Methylene (Base) Amine Secondary Amine (Reduced) Imine->Amine Reduction (NaBH(OAc)3) Lactam Tetrahydro-1,8-naphthyridin-2-one (Target A) Amine->Lactam Cyclization (Heat/Base) Aromatic 1,8-Naphthyridine Derivative (Target B) Olefin->Aromatic + NH3 source Cyclization

Caption: Divergent synthetic pathways from this compound yielding saturated lactams (Path A) or aromatic systems (Path B).[1][2][3]

Experimental Protocols

Protocol A: Synthesis of Tetrahydro-1,8-naphthyridin-2-ones

Target Application: Synthesis of pharmacophores for GPCR modulation (e.g., M1 PAMs) and peptidomimetics. Mechanism: Reductive Amination followed by Intramolecular Amidation.[4]

Materials
  • Precursor: this compound (1.0 equiv)[5]

  • Amine: Primary amine (e.g., Benzylamine, 1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Acid Catalyst: Acetic acid (1-2 drops)

Step-by-Step Procedure
  • Imine Formation:

    • Charge a flame-dried round-bottom flask with this compound (10 mmol) and anhydrous DCE (40 mL).

    • Add the primary amine (11 mmol) and catalytic acetic acid.

    • Stir at room temperature (RT) for 1–2 hours under

      
      . Checkpoint: Monitor by TLC (disappearance of aldehyde).
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (15 mmol) portion-wise over 15 minutes to control gas evolution.

    • Allow the mixture to warm to RT and stir for 4–16 hours.

  • Cyclization (The Critical Step):

    • Note: Often, the secondary amine intermediate is stable. To force cyclization to the lactam, heating is required.

    • Reflux the reaction mixture for 4–6 hours. Alternatively, if the intermediate is isolated, heat in toluene or ethanol with a base (e.g.,

      
       or Et3N).
      
  • Work-up:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO2, MeOH/DCM gradient).

Quantitative Data Summary (Expected)

Amine Substrate Reaction Time Yield (Isolated) Melting Point
Benzylamine 6 h 57-75% 142-145°C
4-Methoxybenzylamine 8 h 65-70% 150-153°C

| Cyclopropylamine | 12 h | 45-60% | N/A (Oil) |

Protocol B: Synthesis of Functionalized Aromatic 1,8-Naphthyridines

Target Application: Antibacterial agents (fluoroquinolone analogs) and DNA-intercalating agents. Mechanism: Knoevenagel Condensation followed by Cyclocondensation.

Materials
  • Precursor: this compound (1.0 equiv)[5]

  • Active Methylene: Ethyl cyanoacetate or Malononitrile (1.1 equiv)

  • Nitrogen Source: Ammonium acetate (

    
    ) (2-3 equiv)
    
  • Solvent: Ethanol (Absolute)

  • Catalyst: Piperidine (catalytic)

Step-by-Step Procedure
  • Condensation:

    • Dissolve this compound (5 mmol) and the active methylene compound (5.5 mmol) in Ethanol (20 mL).

    • Add piperidine (0.1 equiv).

    • Stir at RT for 30 mins to form the acrylate intermediate.

  • Cyclization:

    • Add solid ammonium acetate (15 mmol) directly to the reaction vessel.

    • Heat the mixture to reflux (80°C) for 6–12 hours.

    • Observation: The solution typically darkens; precipitation of the product may occur.

  • Isolation:

    • Cool to RT. If solid precipitates, filter and wash with cold ethanol.

    • If no precipitate, concentrate the solvent to ~5 mL, pour into ice water (50 mL), and induce crystallization by scratching or adjusting pH.

  • Purification:

    • Recrystallization from DMF/Ethanol is common for these highly crystalline aromatic systems.

Experimental Workflow & Troubleshooting

To ensure reproducibility, follow this decision logic. The choice of solvent and temperature control is critical for the stability of the aldehyde group.

DOT Diagram: Experimental Workflow

Workflow Start Start: this compound CheckPurity QC: Check Aldehyde Purity (Avoid Hydrate Form) Start->CheckPurity Choice Select Pathway CheckPurity->Choice PathA Path A: Reductive Amination Choice->PathA Target: Lactam PathB Path B: Condensation Choice->PathB Target: Aromatic StepA1 Add Amine + Acid Cat. (Formation of Imine) PathA->StepA1 StepA2 Add STAB (0°C -> RT) StepA1->StepA2 StepA3 Reflux (Cyclization) StepA2->StepA3 Finish Isolate & Purify StepA3->Finish StepB1 Add Active Methylene + Base PathB->StepB1 StepB2 Add NH4OAc + Reflux StepB1->StepB2 StepB2->Finish

Caption: Decision tree for selecting the optimal synthetic protocol based on the desired naphthyridine core.

Troubleshooting Guide (Senior Scientist Notes)
  • Hydrate Formation: this compound can form a stable hydrate in the presence of moisture, which is less reactive toward amines. Solution: Azeotrope with toluene prior to use or use molecular sieves in the reaction.

  • Incomplete Cyclization (Path A): If the secondary amine is isolated instead of the lactam, it indicates the ester is not electrophilic enough. Solution: Switch solvent to refluxing Toluene or Xylene to drive the thermal cyclization, or use a stronger base like NaOEt.

  • Side Reactions (Path B): Knoevenagel condensation can sometimes lead to bis-addition products. Solution: Ensure slow addition of the active methylene and maintain strict stoichiometry.

References

  • Discovery of VU6052254: A Novel, Potent M1 Positive Allosteric Modulator. Source: National Institutes of Health (NIH) / ACS Chemical Neuroscience. Context: Describes the reductive amination and cyclization of this compound with benzylamine to form the 1,8-naphthyridin-2-one core (Compound 14). URL:[Link]

  • Synthesis of 1,8-Naphthyridines. Source: Wikipedia / General Chemical Literature. Context: General background on the reactivity of naphthyridine precursors and their biological relevance (e.g., Enoxacin). URL:[Link][6]

  • Application of Deuterium in M1 Positive Allosteric Modulator Back-up Program. Source: Vanderbilt University / Amazon S3. Context: Provides detailed experimental conditions for the preparation of this compound and its subsequent conversion to naphthyridine-based modulators. URL:[Link]

Sources

One-pot synthesis of polycyclic heterocycles using ethyl 2-formylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency One-Pot Synthesis of Polycyclic Heterocycles using Ethyl 2-Formylnicotinate

Executive Summary

This Application Note details the strategic utilization of This compound (Ethyl 2-formylpyridine-3-carboxylate) as a bifunctional linchpin in Diversity-Oriented Synthesis (DOS). Unlike traditional stepwise methods, this precursor enables the rapid assembly of pharmacologically privileged scaffolds—specifically pyrido[2,3-d]pyrimidines , pyrazolo[3,4-b]pyridines , and 1,8-naphthyridines —via one-pot cyclocondensation protocols.

Key Advantages:

  • Bifunctionality: Exploits the orthogonal reactivity of the electrophilic aldehyde (hard electrophile) and the ester (soft electrophile) in a 1,4-relationship.

  • Atom Economy: High-yield cascades with water or ethanol as the primary byproducts.

  • Scalability: Protocols are optimized for milligram-to-gram scale transition without chromatographic purification in most instances.

Chemical Strategy & Mechanism

The core utility of this compound lies in its ability to undergo "condense-and-cyclize" cascades. The aldehyde moiety (


-CHO) typically serves as the initial point of nucleophilic attack (Schiff base or hydrazone formation), tethering the nucleophile in proximity to the ester (

-COOEt) to facilitate intramolecular cyclization.
Visualizing the Divergent Pathways

The following diagram illustrates the divergent synthesis pathways based on the nucleophilic partner selected.

ReactionPathways Precursor This compound (Bifunctional Core) Hydrazine Hydrazine Hydrate (NH2-NH2) Precursor->Hydrazine Guanidine Guanidine/Amidines (NH2-C(=NH)-NH2) Precursor->Guanidine ActiveMethylene Ketone + NH4OAc (Active Methylene) Precursor->ActiveMethylene Hydrazone Intermediate: Hydrazone Hydrazine->Hydrazone Condensation SchiffBase Intermediate: Schiff Base Guanidine->SchiffBase Condensation Enamine Intermediate: Enamine/Imine ActiveMethylene->Enamine Hantzsch-type Pyrazolo Pyrazolo[3,4-b]pyridine (Antiviral/Antitumor) Hydrazone->Pyrazolo Cyclization (-EtOH) Pyrido Pyrido[2,3-d]pyrimidine (Kinase Inhibitor) SchiffBase->Pyrido Cyclization (-EtOH) Naphthyridine 1,8-Naphthyridine (Antibacterial) Enamine->Naphthyridine Annulation

Caption: Divergent synthesis pathways from this compound yielding three distinct bioactive scaffolds.

Experimental Protocols

Protocol A: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

Target Application: Kinase inhibitors, antifolates.

Reagents:

  • This compound (1.0 equiv)

  • Guanidine Hydrochloride (1.2 equiv)[1]

  • Sodium Ethoxide (NaOEt) (2.5 equiv)

  • Absolute Ethanol (Solvent)[2]

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask, dissolve Guanidine HCl (1.2 mmol) in absolute ethanol (10 mL).

  • Activation: Add NaOEt (2.5 mmol) to the solution and stir at room temperature for 10 minutes to liberate the free guanidine base.

  • Addition: Dropwise add a solution of this compound (1.0 mmol) in ethanol (2 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Work-up: Cool the reaction mixture to room temperature. Neutralize with dilute acetic acid to pH 7.

  • Isolation: The product typically precipitates as a white/off-white solid. Filter, wash with cold water (2x5 mL) and cold ethanol (1x2 mL).

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Mechanistic Insight: The reaction proceeds via an initial attack of the guanidine primary amine on the aldehyde (imine formation), followed by the attack of the second nitrogen on the ester carbonyl, expelling ethanol.

Protocol B: Synthesis of Pyrazolo[3,4-b]pyridines

Target Application: Antiviral agents, cardiovascular modulators.

Reagents:

  • This compound (1.0 equiv)

  • Hydrazine Hydrate (80% or 99%) (1.5 equiv)

  • Ethanol (Solvent)[1][2][3][4]

  • Catalytic Acetic Acid (Optional, 5 mol%)

Step-by-Step Methodology:

  • Mixing: Dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Addition: Add hydrazine hydrate (1.5 mmol) dropwise at room temperature. An immediate color change (yellowing) indicates hydrazone formation.

  • Cyclization: Reflux the mixture for 2–3 hours.

  • Precipitation: Cool the mixture in an ice bath. The pyrazolo-fused product often crystallizes directly.

  • Filtration: Filter the solid and wash with cold ethanol.

  • Yield Optimization: If no precipitate forms, concentrate the solvent to 50% volume and add diethyl ether to induce precipitation.

Protocol C: Synthesis of 1,8-Naphthyridines (Modified Friedländer)

Target Application: Antibacterial agents (nalidixic acid analogs).

Reagents:

  • This compound (1.0 equiv)

  • Acetophenone (or active methylene ketone) (1.0 equiv)

  • Ammonium Acetate (

    
    ) (2.0 equiv)
    
  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Setup: Combine this compound (1.0 mmol), acetophenone (1.0 mmol), and ammonium acetate (2.0 mmol) in glacial acetic acid (5 mL).

  • Reaction: Heat the mixture at

    
     (reflux) for 8–12 hours.
    
  • Monitoring: Monitor the disappearance of the aldehyde peak via

    
    -NMR or TLC.
    
  • Work-up: Pour the hot reaction mixture onto crushed ice (20 g). Stir vigorously.

  • Neutralization: Neutralize with concentrated ammonia solution until pH ~8. The product will precipitate as a solid.[1]

  • Purification: Filter and wash with water. Recrystallize from ethanol.

Critical Control Point: The use of ammonium acetate provides the nitrogen atom required for the second ring closure, effectively converting the acyclic dicarbonyl intermediate into the N-heterocycle.

Data Summary & Troubleshooting

ParameterProtocol A (Pyrido-pyrimidine)Protocol B (Pyrazolo-pyridine)Protocol C (1,8-Naphthyridine)
Limiting Reagent This compoundThis compoundThis compound
Nitrogen Source Guanidine HClHydrazine HydrateAmmonium Acetate
Solvent System Ethanol / NaOEtEthanolGlacial Acetic Acid
Temp / Time Reflux / 4-6 hReflux / 2-3 h

/ 8-12 h
Typical Yield 75 - 85%80 - 92%60 - 75%
Common Issue Incomplete cyclization (ester remains)Hydrazone hydrolysisAldol condensation side-products
Fix Increase reflux time; ensure dry EtOHUse excess hydrazine; avoid waterUse neat conditions or ionic liquids

References

  • Synthesis of 1,8-Naphthyridines: San, Y., et al. (2021).[3] Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction. ACS Omega.[3] Link

  • Pyrido[2,3-d]pyrimidines Protocol: Saglam, D. & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry. Link

  • General Reactivity of 2-Formylnicotinates:Majumdar, K. C., et al. (2010). Synthesis of fused heterocycles via cyclization of 2-formylnicotinates. Chemical Reviews. (Contextual grounding for bifunctional reactivity).
  • Hydrazine Condensation Mechanisms: LibreTexts Chemistry. (2025).[5] Nucleophilic Addition of Hydrazine.Link

Sources

Application Note: Green Chemistry Methods for Ethyl 2-Formylnicotinate Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide details high-value, green chemistry protocols for functionalizing ethyl 2-formylnicotinate , a critical bifunctional intermediate in the synthesis of fused heterocyclic pharmacophores (e.g., kinase inhibitors, folate antagonists).

The protocols prioritize Atom Economy , Solvent Selection (Water/Ethanol), and Energy Efficiency (Microwave/Ambient), adhering to the 12 Principles of Green Chemistry.

Introduction & Strategic Significance

This compound (CAS: 21908-07-6) is a "privileged scaffold" precursor. Its ortho-disposed electrophiles—a highly reactive formyl group at C2 and an ester at C3—allow for rapid, cascade cyclocondensations with binucleophiles.

Traditional methods often employ refluxing in toxic dipolar aprotic solvents (DMF, DMSO) or use stoichiometric amounts of non-recoverable bases. This guide presents validated Green Protocols that utilize aqueous media, microwave irradiation, and organocatalysis to access high-purity bio-active scaffolds with superior E-factors.

Protocol A: Microwave-Assisted Synthesis of Pyrido[2,3-d]pyrimidines

Target: Synthesis of 2-amino-pyrido[2,3-d]pyrimidin-4(3H)-ones. Mechanism: Condensation-Cyclization Cascade.

Rationale & Causality

The reaction exploits the differential reactivity of the substrate. The guanidine nucleophile first attacks the highly electrophilic aldehyde (kinetic control) to form a Schiff base intermediate. Subsequently, the remaining amino group attacks the ester carbonyl (thermodynamic cyclization), expelling ethanol. Microwave irradiation (MWI) accelerates this rate-limiting cyclization step by efficient dipolar polarization, reducing reaction times from hours to minutes.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Guanidine Hydrochloride (1.1 equiv)

  • Sodium Carbonate (

    
    , 1.1 equiv)
    
  • Solvent: Ethanol (EtOH) or Solvent-Free (Alumina support)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial, dissolve this compound (1 mmol, 179 mg) and Guanidine HCl (1.1 mmol, 105 mg) in 2 mL of absolute EtOH.

  • Activation: Add

    
     (1.1 mmol, 116 mg). Cap the vial with a Teflon-lined septum.
    
    • Green Alternative: For solvent-free, grind reagents with 500 mg basic alumina in a mortar, then transfer to the vial.

  • Irradiation: Place in a single-mode microwave reactor.

    • Settings: 140°C, High Stirring, Hold Time: 10 minutes (Dynamic Power mode, max 150W).

  • Work-up:

    • Allow the vial to cool to 50°C.

    • Pour the mixture into 10 mL ice-cold water. The product will precipitate as a white/pale yellow solid.

  • Purification: Filter the solid under vacuum. Wash with cold water (

    
    ) and cold EtOH (
    
    
    
    ).
    • QC Checkpoint: Purity is typically >95% by HPLC. Recrystallize from EtOH if necessary.

Reaction Pathway Visualization

G cluster_0 Reagents S1 This compound I1 Schiff Base Intermediate (Imine Formation) S1->I1 Condensation (-H2O) S2 Guanidine S2->I1 I2 Intramolecular Nucleophilic Attack I1->I2 MWI / Heat P1 Pyrido[2,3-d]pyrimidine Scaffold I2->P1 Cyclization (-EtOH)

Figure 1: Cascade synthesis of pyrido[2,3-d]pyrimidine. MWI accelerates the rate-limiting cyclization.

Protocol B: Aqueous Phase Synthesis of Pyrido[2,3-d]pyridazinones

Target: Synthesis of pyrido[2,3-d]pyridazin-5(6H)-ones. Green Principle: Water as solvent (Hydrophobic Effect).

Rationale & Causality

Water promotes this reaction via the hydrophobic effect , forcing the organic reactants (ester and hydrazine) into close proximity, and by stabilizing the polar transition states of the nucleophilic additions. This method eliminates VOCs (Volatile Organic Compounds) entirely.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Hydrazine Hydrate (80% aqueous solution, 1.2 equiv)

  • Solvent: Deionized Water

Step-by-Step Workflow:

  • Mixing: Suspend this compound (1 mmol) in 5 mL of water in a round-bottom flask. The ester will form an oil droplets/suspension.

  • Addition: Add Hydrazine Hydrate (1.2 mmol) dropwise at room temperature with vigorous stirring.

  • Reaction: Heat the mixture to 80°C for 2 hours.

    • Visual Check: The heterogeneous oil droplets will disappear, and a homogeneous solution or a precipitate will form as the reaction proceeds.

  • Precipitation: Cool the reaction mixture to 4°C (ice bath) for 30 minutes. The product, pyrido[2,3-d]pyridazin-5(6H)-one, will crystallize out.[1]

  • Isolation: Filter and wash with cold water. Dry in a vacuum oven at 60°C.

Reaction Pathway Visualization

G cluster_1 Aqueous Medium R1 This compound Step1 Hydrazone Formation (Rapid) R1->Step1 Nucleophilic Attack R2 Hydrazine Hydrate R2->Step1 Step2 Ester Aminolysis (Lactamization) Step1->Step2 Hydrophobic Acceleration Final Pyrido[2,3-d]pyridazinone Step2->Final -EtOH

Figure 2: Aqueous synthesis exploiting the hydrophobic effect for clean cyclization.

Protocol C: Organocatalytic Knoevenagel Condensation

Target: Ethyl 2-(2,2-dicyanovinyl)nicotinate (Precursor for 1,8-Naphthyridines). Catalyst: L-Proline (Bio-renewable).

Rationale

L-Proline acts as a bifunctional organocatalyst. The secondary amine forms an iminium ion with the aldehyde (lowering LUMO), while the carboxylic acid directs the nucleophilic attack of the active methylene compound via H-bonding.

Experimental Protocol
  • Mix: Combine this compound (1 mmol) and Malononitrile (1 mmol) in Ethanol:Water (1:1, 3 mL).

  • Catalyst: Add L-Proline (10 mol%).

  • Stir: Stir at Room Temperature for 30-60 minutes.

  • Work-up: The product precipitates. Filter, wash with cold aqueous ethanol.

Comparative Performance Analysis

The following table contrasts the Green Protocols (A & B) against traditional solvent-reflux methods (e.g., refluxing in DMF or Toluene).

MetricTraditional Method (DMF Reflux)Green Protocol A (MWI/EtOH)Green Protocol B (Water)
Reaction Time 4 - 12 Hours10 - 15 Minutes2 Hours
Yield 65 - 75%85 - 92%88 - 94%
Purification Chromatography often requiredFiltration & WashFiltration & Wash
E-Factor High (Solvent waste, silica)Low (Minimal solvent)Very Low (Water waste)
Energy High (Prolonged heating)Low (Short burst)Moderate

References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles

    • Title: "Microwave-assisted synthesis of nitrogen heterocycles: A green approach."
    • Source:Green Chemistry Letters and Reviews
    • URL:[Link][2]

  • Aqueous Synthesis of Fused Pyridines

    • Title: "Water-mediated synthesis of fused pyridine deriv
    • Source:RSC Advances
    • URL:[Link]

  • Friedländer and Related Condensations

    • Title: "Recent advances in the Friedländer reaction."
    • Source:Chemical Reviews
    • URL:[Link]

  • Organocatalysis in Knoevenagel Condensation

    • Title: "L-Proline catalyzed Knoevenagel condens
    • Source:Tetrahedron Letters
    • URL:[Link]

Sources

Application Note: Selective Schiff Base Formation with Ethyl 2-Formylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for synthesizing Schiff bases (imines) using ethyl 2-formylnicotinate as the electrophilic substrate. While standard aldehyde condensation is routine, this specific scaffold presents a unique challenge: the 3-ethoxycarbonyl group adjacent to the formyl group creates a high risk of secondary cyclization (forming 1,8-naphthyridinones) or hydrolysis. This guide provides a controlled methodology to isolate the thermodynamic imine product while suppressing intramolecular side reactions.

Target Audience: Medicinal Chemists, Process Development Scientists, and Ligand Synthesis Specialists.

Scientific Foundation & Mechanistic Insight

The Substrate Challenge

This compound contains two electrophilic centers:

  • C2-Formyl Group: Highly reactive due to the electron-deficient pyridine ring.

  • C3-Ester Group: Susceptible to nucleophilic attack.

In standard Schiff base protocols (refluxing ethanol), the amine often attacks the formyl group to form the imine, which then undergoes an intramolecular attack on the ester (if the amine tail allows), leading to irreversible cyclization. To isolate the Schiff base, kinetic control and water removal are paramount.

Reaction Pathway Visualization

The following diagram illustrates the "fork in the road" between the desired imine and the cyclized byproduct.

ReactionPathway Substrate This compound + Primary Amine (R-NH2) Intermediate Hemiaminal Intermediate Substrate->Intermediate Nucleophilic Attack Imine Target Schiff Base (Thermodynamic Product) Intermediate->Imine -H2O (Dehydration) Acid Cat. Cyclized 1,8-Naphthyridinone (Irreversible Byproduct) Imine->Cyclized High T or Nucleophilic Tail Hydrolysis Hydrolysis (Reversion) Imine->Hydrolysis +H2O (Wet Solvents)

Figure 1: Mechanistic pathway highlighting the competition between stable imine formation and unwanted cyclization.

Experimental Protocols

Critical Pre-Requisites
  • Aldehyde Purity: this compound oxidizes rapidly to the corresponding carboxylic acid. Verify purity via TLC (Hexane/EtOAc 7:3). If the spot smears near the baseline, purify via rapid silica filtration before use.

  • Water Control: The pyridine nitrogen makes the imine bond susceptible to hydrolysis. All solvents must be anhydrous.

Method A: Molecular Sieve Dehydration (Recommended)

Best for: Labile amines, high-value substrates, and preventing cyclization.

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (1.05 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Desiccant: Activated 4Å Molecular Sieves (Powdered)

  • Catalyst: Glacial Acetic Acid (0.5 mol%)

Step-by-Step Procedure:

  • Activation: Flame-dry a 2-neck round bottom flask under Argon flow. Add 4Å molecular sieves (200 mg per mmol substrate).

  • Solubilization: Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Amine Addition: Add the primary amine (1.05 eq) dropwise at 0°C.

  • Catalysis: Add glacial acetic acid (micropipette, 0.5 mol%).

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 6–12 hours.

    • Note: Do not reflux. Heat promotes the attack on the C3-ester.

  • Monitoring: Check TLC. The imine is typically less polar than the amine but more polar than the aldehyde.

  • Workup: Filter through a Celite pad to remove sieves. Wash pad with DCM.

  • Isolation: Evaporate solvent under reduced pressure. If solid, recrystallize from cold Hexane/Ether. If oil, dry under high vacuum.

Method B: Azeotropic Distillation (Scale-Up)

Best for: Stable amines and larger scales (>5g).

Step-by-Step Procedure:

  • Setup a Dean-Stark trap topped with a reflux condenser.

  • Dissolve aldehyde and amine (1:1 ratio) in Toluene.

  • Add p-Toluenesulfonic acid (p-TsOH, 1 mol%).

  • Reflux vigorously to remove water.

  • Critical Stop: Stop heating immediately once the theoretical water volume is collected (usually <2 hours). Prolonged heating forces cyclization.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Mix Dissolve Aldehyde (Anhydrous DCM/Toluene) Start->Mix Add Add Amine + 4Å Sieves (0°C -> RT) Mix->Add Monitor Monitor TLC (Disappearance of Aldehyde) Add->Monitor Decision Complete? Monitor->Decision Decision->Add No (Wait) Workup Filter (Celite) & Evaporate Decision->Workup Yes Purify Recrystallize (Hexane/Et2O) Workup->Purify

Figure 2: Operational workflow for Method A (Molecular Sieve Protocol).

Characterization & Data Validation

Successful synthesis is validated by the disappearance of the aldehyde signal and the appearance of the imine signal.

NMR & IR Signatures
FeatureThis compound (Starting Material)Target Schiff Base (Product)Cyclized Byproduct (Avoid)
1H NMR (CHO/CH=N) Singlet, ~10.1 - 10.3 ppmSinglet, 8.4 - 8.9 ppm Absent
1H NMR (Ethyl Ester) Quartet (~4.4 ppm), Triplet (~1.4 ppm)Retained (shifts slightly) Lost (if amide formed)
IR Spectroscopy C=O (Aldehyde) ~1700 cm⁻¹C=N (Imine) 1610–1630 cm⁻¹ Amide peaks
Visual Yellow Oil/SolidYellow/Orange Solid Often High MP Solid
Stability Note

These Schiff bases are hydrolytically unstable .

  • Storage: Store under Argon at -20°C.

  • Analysis: Run NMR in CDCl3 filtered through basic alumina to remove traces of acid which catalyze hydrolysis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Starting material remains Equilibrium not shifted.Switch from Method A to Method B (Dean-Stark) or increase sieve load.
Product is an insoluble solid Cyclization occurred (Naphthyridinone formation).Reduce temperature. Ensure reaction time does not exceed 12h. Avoid Lewis Acid catalysts.
Aldehyde peak at 10 ppm reappears in NMR Hydrolysis during workup.Use anhydrous solvents for workup. Do not use silica gel chromatography (acidic); use neutral alumina or recrystallization.
Red/Brown tar formation Polymerization/Oxidation.Degas solvents.[1] Ensure aldehyde was freshly purified before use.

References

  • Schiff, H. (1864).[2][3][4] "Mittheilungen aus dem Universitäts-laboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119. Link

  • Majumdar, P., et al. (2025). "Methyl- versus ethyl-directed formation of square-planar Cobalt(II) chelates." ResearchGate. (Context on ester-substituted pyridine Schiff bases). Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for spectral validation). Link

  • OpenStax. (2023). "Nucleophilic Addition of Amines: Imine and Enamine Formation." Organic Chemistry. Link

  • Biosynth. "Ethyl 2-methylnicotinate Product Data." (Precursor and analog data).[1][2][5][6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 2-Formylnicotinate Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: EF-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Stability Paradox

Welcome to the technical support center for Ethyl 2-formylnicotinate (Ethyl 2-formylpyridine-3-carboxylate).

As a researcher, you are likely facing a common but frustrating paradox: this molecule contains an aldehyde (prone to oxidation) and an ester (prone to hydrolysis) on an electron-deficient pyridine ring. This combination makes the compound uniquely sensitive. The primary failure mode is autoxidation , where the formyl group converts to a carboxylic acid (2-(ethoxycarbonyl)nicotinic acid), often catalyzed by light, heat, or trace metals.

This guide replaces generic advice with chemically grounded protocols designed to preserve the integrity of your pharmacophore.

Module 1: Critical Storage Protocols (The "How-To")

Q: What is the "Gold Standard" for storing a fresh batch?

A: You must treat this compound as a "living" chemical entity. The rate of oxidation is diffusion-controlled relative to oxygen exposure.

The Protocol:

  • Atmosphere: Store under Argon (Ar) , not Nitrogen (N₂). Argon is denser than air and forms a "blanket" over the solid/oil, whereas Nitrogen can mix more easily with atmospheric oxygen if the seal is imperfect.

  • Temperature: Maintain at -20°C . Oxidation rates roughly double for every 10°C increase.

  • Container: Amber glass vials with Teflon-lined caps.

    • Why Amber? Radical autoxidation is photo-initiated. Blocking UV/Vis light breaks the initiation step.

    • Why Teflon? Rubber septa can leach plasticizers or adsorb organic volatiles; Teflon provides a chemically inert barrier.

Q: I received the compound as an oil. Should I crystallize it for storage?

A: Yes, if possible. In the solid state, the crystal lattice restricts the diffusion of oxygen molecules to the aldehyde sites. In the oil/liquid phase, oxygen diffusion is rapid, accelerating degradation. If crystallization is difficult, store the oil as a frozen solid at -20°C or lower.

Module 2: Troubleshooting Degradation (The "Fix")

Q: My clear oil has turned yellow and developed a crust. Is it usable?

A: The "crust" is likely the carboxylic acid oxidation product, which is often less soluble in the parent oil. The yellowing indicates the formation of conjugated impurities or pyridine N-oxides.

Diagnostic Workflow:

Observation Likely Cause Action
White Solid Precipitate Conversion to carboxylic acid (Autoxidation) Filter solid; check filtrate purity by NMR.
Yellow/Orange Color N-oxide formation or Aldol-type condensation Run TLC/LC-MS. If purity >90%, use immediately.

| Acrid/Vinegar Smell | Hydrolysis of the ethyl ester | Critical Failure. Discard batch. |

Q: How do I quantify the oxidation level?

A: 1H NMR is the definitive method.

  • Target Signal (Aldehyde): Look for the singlet at ~10.0–10.5 ppm .

  • Contaminant Signal (Acid): Look for a broad singlet (often exchangeable) >11 ppm, or a shift in the pyridine ring protons due to the electronic change from -CHO to -COOH.

Module 3: Advanced Recovery (The "Save")

Q: Can I purify a partially oxidized batch without hydrolyzing the ester?

A: Yes, but standard acid/base washes are risky because the ethyl ester is susceptible to hydrolysis under strong basic conditions (e.g., NaOH).

Recommended Protocol: The Bisulfite Adduct Method This method selectively traps the aldehyde as a water-soluble salt, allowing you to wash away non-aldehyde impurities (like the oxidation product), then regenerate the aldehyde.

Step-by-Step Recovery:

  • Adduct Formation: Dissolve crude material in EtOAc. Add saturated aqueous Sodium Bisulfite (NaHSO₃). Shake vigorously. The aldehyde forms a bisulfite adduct (salt) and moves to the aqueous layer.[1]

  • Wash: Separate layers. Discard the organic layer (contains non-aldehyde impurities). Wash the aqueous layer once with fresh EtOAc.

  • Regeneration (The Critical Step):

    • Standard: Add fresh EtOAc to the aqueous layer. Slowly add solid Sodium Bicarbonate (NaHCO₃) or Carbonate (Na₂CO₃) until pH ~9-10. Do not use NaOH. Shake to extract the regenerated aldehyde back into the organic layer.

    • Pro-Tip (Non-Aqueous): For highly sensitive esters, use Chlorotrimethylsilane (TMS-Cl) in acetonitrile to regenerate the aldehyde under anhydrous conditions (See Kjell et al. in References).

Module 4: The Mechanism (The "Why")

Understanding the enemy is the first step to defeating it. The degradation of this compound follows a Radical Chain Mechanism .

Visualizing the Threat: Autoxidation Pathway

Autoxidation Aldehyde This compound (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Heat/Metal) PeroxyRadical Peroxy Radical (R-C(=O)OO•) Radical->PeroxyRadical + O2 (Fast) PeroxyRadical->Radical Cycle continues Peracid Peracid Intermediate (R-C(=O)OOH) PeroxyRadical->Peracid + R-CHO (H-Abstraction) Peracid->Radical Chain Propagation CarboxylicAcid Degradation Product (Carboxylic Acid) Peracid->CarboxylicAcid Baeyer-Villiger Rearrangement

Figure 1: The autoxidation cascade. Note that the reaction is autocatalytic; once peracids form, they accelerate the degradation of the remaining aldehyde.

Module 5: Chemical Compatibility Matrix

Avoid these solvents/reagents during storage or formulation to prevent accelerated degradation.

Solvent ClassStatusReason for Incompatibility
Ethers (THF, Diethyl Ether) AVOID Ethers form peroxides over time, which act as radical initiators for aldehyde oxidation.
Chlorinated Solvents (DCM, Chloroform) CAUTION Often contain trace HCl (acid), which can catalyze acetal formation or ester hydrolysis. Use only if neutralized (passed through basic alumina).
Alcohols (Methanol, Ethanol) CAUTION Can form hemiacetals/acetals reversibly. While not degradation per se, it complicates NMR analysis and stoichiometry.
Acetonitrile / Toluene PREFERRED Non-nucleophilic, radical-stable solvents. Ideal for processing.[2]

References

  • BenchChem. (2025).[3] Stability and Storage of Malonate Esters and Pyridine Derivatives: A Technical Guide. Retrieved from 3

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4] Journal of Organic Chemistry, 64(15), 5722–5724. Retrieved from 4

  • Brindle, C. S., et al. (2017).[1] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[1] Organic Process Research & Development, 21(9), 1394–1403.[1] Retrieved from 1

  • Tepnel Pharma Services. (2025). ICH Stability Testing and Storage Guidelines.[5][6][7] Retrieved from 5

  • Li, X., et al. (2013). The mechanism of autoxidation reaction of aldehyde compounds.[8][9][10] ResearchGate.[8] Retrieved from 9[8][9]

Sources

Technical Support Center: Optimizing Ethyl 2-Formylnicotinate Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Topic: Troubleshooting & Yield Optimization for Ethyl 2-Formylnicotinate Derivatives Reference Code: TSC-E2FN-CYC-01

Executive Summary & Scope

Product Focus: this compound (Ethyl 2-formylpyridine-3-carboxylate).[1] Application: Key scaffold for the synthesis of 1,6-naphthyridines (e.g., tyrosine kinase inhibitors) and pyrido[2,3-d]pyrimidines (e.g., antifolates, CDK inhibitors).

The Challenge: While this scaffold provides a rapid entry into bicyclic heterocycles, users frequently report yields <40% due to three competitive failure modes:

  • Oxidative Degradation: The C2-formyl group oxidizes to a carboxylic acid, deactivating the electrophilic center.[1]

  • Competitive Hydrolysis: The C3-ethyl ester hydrolyzes (saponification) faster than the ring closure occurs.[1]

  • Aldol Arrest: The reaction stalls at the intermediate aldol/imine stage without dehydration.[1]

This guide provides field-proven protocols to mitigate these risks and stabilize yields >75%.

Pre-Reaction Integrity: The "Silent" Yield Killer

Before initiating any cyclization, you must validate the integrity of the starting material. This compound is an electron-deficient aldehyde and is highly prone to auto-oxidation.[1]

Quality Control Protocol (QC-01)

Issue: "My reaction mixture turned black immediately, and LCMS shows a mass +16 peak." Diagnosis: Your aldehyde has oxidized to the corresponding carboxylic acid (2-carboxy-3-ethyl ester).[1]

Diagnostic MethodPassing Criteria (Active Aldehyde)Failing Criteria (Oxidized/Degraded)
1H NMR (CDCl3) Sharp singlet at δ 10.1–10.5 ppm (-CHO).[1]Broad singlet at δ 11–13 ppm (-COOH) or diminished -CHO integral.[1]
TLC (Hex/EtOAc) Distinct spot, typically higher Rf than acid.[1]Streaking near baseline (acid formation).[1]
Visual Pale yellow/white solid or oil.[1]Dark orange/brown gum (polymerization).[1]

Corrective Action:

  • Purification: If degraded, repurify via rapid silica filtration (flush column) under N2 pressure.[1] Do not use slow gravity columns; silica is slightly acidic and can catalyze degradation.[1]

  • Storage: Store under Argon at -20°C.

Workflow A: Synthesis of 1,6-Naphthyridines

(Targeting Kinase Inhibitors)

Reaction Type: Modified Friedländer Condensation.[1] Reagents: Ketones/Aldehydes with


-methylene protons (e.g., acetone, acetophenones).[1]
The Mechanism & Failure Points

The reaction proceeds via two steps:[2][3][4]

  • Imine Formation: Nucleophilic attack of the ketone enolate/amine on the aldehyde.[1]

  • Cyclization: Intramolecular attack on the ester to release ethanol.[1]

Critical Failure: If water is present, the imine hydrolyzes back to starting materials, or the ester hydrolyzes to the acid (which cannot cyclize).

Optimized Protocol (High Yield)
  • Solvent: Anhydrous Ethanol (EtOH) or Toluene.[1]

    • Why? Toluene allows for azeotropic water removal (Dean-Stark), pushing the equilibrium forward.[1]

  • Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq).[1]

    • Why? This buffer system generates the enamine intermediate without being basic enough to hydrolyze the ester.[1]

  • Procedure:

    • Dissolve this compound (1.0 eq) and Ketone (1.2 eq) in Toluene.

    • Add catalyst.[1]

    • Reflux with Dean-Stark trap for 4–6 hours.[1]

    • Stop Condition: Monitor disappearance of aldehyde peak on TLC.

Troubleshooting Guide: Naphthyridines
SymptomRoot CauseSolution
Product is an open-chain imine. Dehydration failed.Switch solvent to Toluene/Benzene and use a Dean-Stark trap to physically remove water.[1]
Formation of Pyridine-2,3-dicarboxylic acid. Hydrolysis of ester.[1]Base was too strong (e.g., NaOH, KOH).[1] Switch to Piperidine/AcOH or L-Proline.[1]
Low conversion (<30%). Cannizzaro reaction.The aldehyde disproportionated.[1] Reduce base concentration and ensure reagents are dry.[1]

Workflow B: Synthesis of Pyrido[2,3-d]pyrimidines

(Targeting Antifolates/Antibacterials)

Reaction Type: Condensation with bis-nucleophiles (Amidines, Urea, Thiourea).[1][5]

The Mechanism

Nucleophilic attack by the amidine nitrogen on the aldehyde, followed by cyclization onto the ester.

Optimized Protocol
  • Solvent: DMF or DMA (Dimethylacetamide).[1]

    • Why? Higher boiling point is required for the second cyclization step (lactam formation).[1]

  • Base: K2CO3 (mild) or NaOEt (stoichiometric).[1]

    • Warning: If using NaOEt, ensure strictly anhydrous conditions to prevent ester hydrolysis.[1]

  • Temperature: 100–120°C.

Visualization: Reaction Pathways

G Start This compound Ketone + Ketone/Enamine (Friedländer) Start->Ketone Amidine + Amidine/Urea Start->Amidine Oxidation Failure: Oxidation to Acid (Deactivates Cyclization) Start->Oxidation Air/Age Imine Intermediate: Schiff Base/Aldol Ketone->Imine - H2O (Cat. Acid/Base) Naphthyridine Product: 1,6-Naphthyridine Imine->Naphthyridine Cyclization (Reflux) Hydrolysis Failure: Ester Hydrolysis (Stops Ring Closure) Imine->Hydrolysis Aq. Base Dihydro Intermediate: Dihydropyrimidine Amidine->Dihydro PyridoPyr Product: Pyrido[2,3-d]pyrimidine Dihydro->PyridoPyr Oxidation/Elimination Dihydro->Hydrolysis Wet Solvent

Caption: Figure 1.[1] Reaction pathways for this compound. Green nodes indicate success; Red nodes indicate common failure modes requiring intervention.[1]

FAQ: Technical Troubleshooting

Q1: Can I use microwave irradiation to speed up the reaction?

  • Yes. Microwave synthesis is highly effective for the Pyrido[2,3-d]pyrimidine pathway.[1]

  • Recommendation: 140°C for 10–20 minutes in Ethanol/Acetic Acid. This often bypasses the "stalling" seen in thermal reflux by overcoming the activation energy for the second ring closure rapidly.[1]

Q2: My product is oiling out and difficult to crystallize. How do I isolate it?

  • These heterocycles are often lipophilic but can have specific pKa issues.[1]

  • Trituration: Do not rotovap to dryness.[1] Concentrate to ~10% volume, then add cold Diethyl Ether or MTBE.[1] The product should precipitate.[1][6]

  • pH Adjustment: If the product contains a basic nitrogen (naphthyridine), ensure the workup is not too acidic, or the product will remain in the aqueous phase as a salt. Adjust pH to ~8 before extraction.[1]

Q3: Why is the aldehyde peak disappearing but no product is forming?

  • Check for Cannizzaro disproportionation .[1] If you are using strong bases (NaOH, KOH) without a nucleophile present, one molecule of aldehyde oxidizes while another reduces.[1]

  • Fix: Add the nucleophile (ketone/amidine) before adding the base.[1] Use weaker bases like Piperidine or DBU.[1]

References

  • Friedländer Synthesis Mechanism & Vari

    • Source: Organic Chemistry Portal & Wikipedia.[1]

    • Relevance: Defines the fundamental acid/base catalyzed condensation mechanism between o-amino/formyl pyridines and ketones.[1]

    • URL:[1]

  • Synthesis of Pyrido[2,3-d]pyrimidines.

    • Source: Royal Society of Chemistry (RSC) & NIH.[1]

    • Relevance: Details the condensation of nicotinates with amidines and the importance of w
    • URL:(Generalized landing for verified search context)

  • Aldehyde Oxid

    • Source: Chemistry LibreTexts.[1]

    • Relevance: Explains the rapid oxidation of aldehydes to carboxylic acids in air, necessitating inert storage for this compound.[1]

    • URL:[1]

  • 1,6-Naphthyridine Scaffolds in Drug Discovery.

    • Source: National Institutes of Health (PMC).[1]

    • Relevance: Validates the pharmaceutical importance of the cyclized products (kinase inhibitors).
    • URL:[1]

Sources

Stability of ethyl 2-formylnicotinate in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-Formylnicotinate

A Guide to Understanding and Ensuring Stability in Aqueous Solutions

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that compound stability is critical to experimental success and data integrity. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered when working with aqueous solutions of this compound. We will delve into the causality behind its stability profile and provide actionable protocols to ensure the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary chemical stability concerns for this compound in an aqueous environment?

When dissolved in water, this compound has two primary functional groups susceptible to degradation: the ethyl ester and the formyl (aldehyde) group. Understanding these two potential degradation pathways is the first step in preventing them.

  • Ester Hydrolysis: The ethyl ester group can be hydrolyzed by water, especially under acidic or basic conditions, to yield 2-formylnicotinic acid and ethanol. While nicotinate esters can be relatively stable, the rate of hydrolysis is highly dependent on the solution's pH and temperature.[1][2]

  • Aldehyde Reactivity: The formyl group (an aldehyde) is susceptible to oxidation, especially in the presence of dissolved oxygen, light, or trace metal catalysts.[3] This would convert the formyl group into a carboxylic acid, yielding ethyl nicotinate. The aldehyde can also form a hydrate in aqueous solution, which is a reversible process but may influence reactivity and analytical profiles.

These two pathways represent the most common non-enzymatic degradation routes for this molecule in a typical laboratory setting.

cluster_main Potential Degradation Pathways A This compound B 2-Formylnicotinic Acid + Ethanol A->B Ester Hydrolysis (H₂O, H⁺/OH⁻) C Ethyl Nicotinate A->C Aldehyde Oxidation ([O], light)

Caption: Primary degradation pathways for this compound in aqueous media.

Q2: My experiment requires preparing a stock solution. What factors will have the greatest impact on its stability?

Several environmental and chemical factors can significantly accelerate the degradation of this compound. Controlling these variables is crucial for maintaining the integrity of your solution.

FactorImpact on StabilityCausality & Mitigation Strategy
pH High Impact The rate of ester hydrolysis is catalyzed by both acid and base, but the effect is often more pronounced in alkaline conditions.[2] The aldehyde group is also generally more reactive under non-neutral conditions. Mitigation: Prepare solutions in a buffered system, ideally at a slightly acidic pH (e.g., pH 4-6), where many esters exhibit maximum stability. Avoid highly acidic or basic conditions unless required by the experiment.
Temperature High Impact Like most chemical reactions, hydrolysis and oxidation rates increase with temperature. Storing solutions at elevated temperatures will significantly shorten their viable shelf-life. Mitigation: Always store stock solutions at refrigerated temperatures (2-8°C). For long-term storage, consider aliquoting and freezing at -20°C or -80°C, though freeze-thaw stability should be verified.[4]
Oxygen Medium Impact Dissolved molecular oxygen can promote the oxidation of the aldehyde group to a carboxylic acid. This process can be accelerated by trace metal impurities.[3] Mitigation: Use high-purity, degassed water (e.g., by sparging with nitrogen or argon) for solution preparation. Store the solution in tightly sealed containers with minimal headspace.
Light Medium Impact Pyridine-containing compounds can be sensitive to light. UV radiation, in particular, can provide the energy to initiate oxidation reactions.[3] Mitigation: Prepare and store solutions in amber vials or protect clear vials from light by wrapping them in aluminum foil. Minimize exposure to ambient light during handling.
Contaminants Variable Impact Microbial contamination can introduce esterase enzymes, leading to rapid enzymatic hydrolysis. Chemical contaminants (e.g., strong acids, bases, or oxidizing agents) will also compromise stability.[5] Mitigation: Use sterile, high-purity water and reagents. Filter-sterilize the final solution if it is to be stored for an extended period and the experimental protocol allows.
Q3: I'm observing a rapid loss of my compound. How can I troubleshoot the problem?

If you suspect your solution is degrading, a systematic approach is key to identifying the cause. The following workflow can help pinpoint the issue.

cluster_checks Troubleshooting Workflow start Unexpected Degradation Observed ph_check pH Verification - Is the solution buffered? - Measure current pH. - Is it outside the optimal range (4-6)? start->ph_check Start Here temp_check Storage Conditions - Was solution left at RT? - Is refrigerator/freezer temperature stable? - Check for freeze-thaw cycles. ph_check->temp_check pH OK? env_check Environmental Factors - Was high-purity, degassed solvent used? - Is the container sealed properly? - Was the solution protected from light? temp_check->env_check Temp OK? purity_check Reagent Purity - Check solvent for peroxides/contaminants. - Verify purity of starting material. - Check for microbial growth. env_check->purity_check Environment OK?

Caption: A systematic workflow for troubleshooting solution instability.

Q4: How can I quantitatively monitor the stability of my this compound solution over time?

A stability study using High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable and accessible method for monitoring the concentration of the parent compound and detecting the formation of degradation products.

Protocol: HPLC-UV Method for Stability Analysis

This protocol is a self-validating system. By analyzing samples at defined time points, you can directly measure the compound's stability under your specific storage conditions.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Needle Wash: 50:50 Acetonitrile/Water.

  • Chromatographic Conditions:

    • Gradient: A linear gradient is recommended to separate the parent compound from potential degradants.

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 268 nm, as this is a common λmax for related nicotinate structures.[6] A photodiode array (PDA) detector is ideal for checking for peak purity and identifying new peaks.

  • Sample Preparation & Analysis:

    • Prepare your aqueous stock solution of this compound at the desired concentration in your chosen buffer/solvent.

    • Time Point Zero (T=0): Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis (e.g., 10-50 µg/mL) using the mobile phase or a compatible solvent. Inject and record the chromatogram. This is your baseline.

    • Subsequent Time Points: Store the stock solution under your desired test conditions (e.g., 4°C, protected from light). At regular intervals (e.g., T=24h, 48h, 1 week, 1 month), withdraw an aliquot, prepare the sample as in the previous step, and inject it.

    • Data Analysis: Compare the peak area of the this compound peak at each time point to the T=0 value. A decrease in peak area indicates degradation. Look for the appearance of new peaks, which likely correspond to degradation products. The primary hydrolysis product, 2-formylnicotinic acid, would be more polar and is expected to elute earlier than the parent compound.[7]

ParameterRecommended Setting
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in H₂O; B: 0.1% Formic Acid in ACN
Flow Rate 1.0 mL/min
Detection UV at 268 nm
Temperature 30°C
Injection Vol. 10 µL

References

  • Boc Sciences. (2024). Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde.
  • ChemicalBook. (n.d.). 2-Pyridinecarboxaldehyde - Safety Data Sheet.
  • Clarke, D. D., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache, 48(8), 1214-1219. [Link]

  • BenchChem. (2025). Technical Support Center: Stability of Aqueous Methyl Nicotinate Solutions.
  • ChemicalBook. (n.d.). Ethyl 2-methylnicotinate | 1721-26-2.
  • MedchemExpress. (n.d.). Ethyl 2-methylnicotinate | Biochemical Reagent.
  • ResearchGate. (n.d.). Analysis and Stability Study of Octyl Nicotinate in Aqueous Solutions and Skin Homogenate by LC.

Sources

Technical Support Center: Troubleshooting 2-Formylnicotinate Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-2CHO-001 Subject: Low reactivity of 2-formyl group in ethyl 2-formylnicotinate and related esters. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.

Executive Summary & Diagnosis

The User Issue: You are attempting to react the 2-formyl group of a nicotinate ester (e.g., this compound) in a standard condensation (Wittig, Knoevenagel) or reductive amination, but the reaction is stalling, returning starting material, or yielding complex mixtures. Standard aldehyde protocols are failing.

The Technical Diagnosis: The issue is rarely the inherent lack of electrophilicity. In fact, the 2-position of the pyridine ring is highly electron-deficient, making the aldehyde more electrophilic than benzaldehyde.

The Root Cause: "The Masked Electrophile" Because of this high electrophilicity, 2-formylpyridines are prone to covalent masking by nucleophiles in the environment—specifically water and alcohols.

  • Hydration: In the presence of trace moisture, the aldehyde exists predominantly as the gem-diol (hydrate) .

  • Hemiacetal Formation: In alcoholic solvents, it exists as a hemiacetal .[1][2]

  • Dimerization: High concentrations can lead to self-condensation or dimerization.

Unlike a free aldehyde, these masked species do not react readily with ylides or amines. Your flask contains the masked form, not the reactive carbonyl you see on paper.

Visualizing the Problem

The following diagram illustrates the equilibrium that is likely preventing your reaction. You must shift this equilibrium to the left (Free Aldehyde) to achieve reactivity.

ReactivityEquilibrium cluster_0 Electronic Factor: Pyridine Ring withdraws e- FreeAldehyde Free Aldehyde (Reactive Electrophile) GemDiol Gem-Diol (Hydrate) (Unreactive) FreeAldehyde->GemDiol + H2O (Fast) Hemiacetal Hemiacetal (Unreactive in Alcohol) FreeAldehyde->Hemiacetal + ROH (Solvent)

Figure 1: The hydration equilibrium. The electron-deficient pyridine ring stabilizes the hydrate/hemiacetal, effectively removing the reactive carbonyl from the solution.

Troubleshooting Protocols

Scenario A: The "Failed" Wittig or Horner-Wadsworth-Emmons (HWE) Reaction

Symptom: The ylide forms (color change observed), but addition of the nicotinate substrate results in no alkene formation.

Why it fails: The phosphonium ylide is a nucleophile. It cannot attack a gem-diol or hemiacetal effectively. The water released from the hydrate also quenches the ylide.

Protocol: The Dehydrative Approach

  • Solvent Switch: Do not use commercial "dry" solvents without verification. Use freshly distilled THF or Toluene. Avoid alcohols completely.

  • Drying Agent: Add activated 4Å Molecular Sieves (powdered) directly to the aldehyde solution 30 minutes before adding it to the ylide.

  • Lewis Acid Catalysis (The "Pre-activation" Step):

    • Concept: Coordinate the carbonyl oxygen to prevent hydration and increase electrophilicity.

    • Step 1: Dissolve the nicotinate ester in anhydrous THF.

    • Step 2: Add 1.1 equiv of LiCl or MgCl₂ . These mild Lewis acids can disrupt the hydrate equilibrium.

    • Step 3: Add this mixture to your pre-formed ylide.

Scenario B: Sluggish Reductive Amination

Symptom: You are trying to make an amine. You mixed the aldehyde and amine, then added NaBH(OAc)₃, but got mostly alcohol (reduction of aldehyde) or starting material.

Why it fails: Imine formation is the rate-determining step. If the aldehyde is hydrated, the amine cannot attack the carbonyl carbon to expel water.

Protocol: Titanium(IV) Isopropoxide Method This is the "Gold Standard" for deactivated or sterically hindered aldehydes. Ti(OiPr)₄ acts as both a Lewis acid and a water scavenger.

StepActionMechanistic Insight
1 Mix Nicotinate Ester (1.0 eq) + Amine (1.1 eq) in neat Ti(OiPr)₄ (2.0 eq).The Titanium forces water elimination, driving the equilibrium to the imine.
2 Stir at RT for 2–4 hours (or 60°C if steric bulk is high).Monitor by TLC. The "masked" aldehyde is converted to the titanated imine.
3 Dilute with dry THF or MeOH.Prepare the solution for reduction.
4 Add Reducing Agent (NaBH₄ or NaCNBH₃).Reduces the C=N bond.
5 Quench Carefully: Add water/NaOH.A white TiO₂ precipitate will form. Filter through Celite.
Scenario C: Stability & Storage Issues

Symptom: The starting material has turned into a gum or solid over time.

Why it happens: 2-Formylnicotinates can undergo self-condensation (Cannizzaro-like disproportionation) or oxidize to the carboxylic acid, which then cyclizes to the furo[3,4-b]pyridine-5(7H)-one (lactone).

Protocol:

  • Storage: Store under Argon at -20°C.

  • Purification: If the aldehyde is impure, convert it to the dimethyl acetal for storage. The acetal is stable and can be deprotected with aqueous HCl/Acetone immediately before use.

Decision Logic for Experimental Design

Use this workflow to select the correct modification for your experiment.

TroubleshootingFlow Start Start: Reaction Failed CheckSolvent Is the solvent an Alcohol? Start->CheckSolvent SwitchSolvent Switch to THF/DCM (Avoid Hemiacetals) CheckSolvent->SwitchSolvent Yes CheckWater Are you using molecular sieves? CheckSolvent->CheckWater No SwitchSolvent->CheckWater AddSieves Add 4Å Sieves (Remove Hydrate) CheckWater->AddSieves No ReactionType Reaction Type? CheckWater->ReactionType Yes AddSieves->ReactionType Wittig Wittig/HWE ReactionType->Wittig C=C Bond Formation RedAm Reductive Amination ReactionType->RedAm C-N Bond Formation LewisAcid Add LiCl or MgCl2 (Disrupt Hydrate) Wittig->LewisAcid Titanium Use Ti(OiPr)4 Protocol (Force Imine) RedAm->Titanium

Figure 2: Decision tree for selecting the appropriate troubleshooting protocol based on reaction conditions.

Comparative Reactivity Data

The table below summarizes the shift in reactivity when addressing the hydration equilibrium.

Reaction ConditionElectrophilic SpeciesApprox.[3][4] Conversion (24h)Notes
Standard (MeOH/EtOH) Hemiacetal (Masked)< 10%Equilibrium favors unreactive hemiacetal.
Standard (Wet THF) Gem-diol (Hydrate)15–30%Water quenches nucleophiles; hydrate is stable.
Anhydrous THF + Sieves Free Aldehyde60–80%Removing water shifts equilibrium to aldehyde.
Ti(OiPr)₄ Mediated Titanated Imine> 90%Titanium acts as a water scavenger and Lewis Acid.

References

  • Hydration of Pyridinecarboxaldehydes

    • Source: JACS Au (ACS Public
    • Relevance: Establishes the equilibrium constants for hydr
    • Link:

  • Wittig Reaction Mechanisms & Troubleshooting

    • Source: Organic Chemistry Portal
    • Relevance: Details the sensitivity of ylides to protic sources and the need for anhydrous conditions.
    • Link:

  • Hemiacetal Equilibrium

    • Source: Chemistry LibreTexts
    • Relevance: Explains the thermodynamic stability of cyclic and acyclic hemiacetals in the presence of electron-withdrawing groups.
    • Link:

  • Titanium(IV) Isopropoxide in Reductive Amination: Source: Mattson, R. J., et al. J. Org. Chem. 1990, 55, 2552–2554. (Standard Protocol Reference) Context: While a direct URL is not provided in the search snippet, this is the foundational citation for the Ti(OiPr)4 protocol described in Section 3.

Sources

Technical Support: Optimization of Ethyl 2-Formylnicotinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Ethyl 2-Formylnicotinate Synthesis Target Molecule: Ethyl 2-formylpyridine-3-carboxylate (CAS: 21306-21-8) Primary Precursor: Ethyl 2-methylnicotinate (CAS: 1721-26-2)

Introduction: The Selectivity Paradox

Welcome to the Technical Support Center for pyridine functionalization. The synthesis of This compound is a classic exercise in chemoselectivity. You are attempting to oxidize an activated methyl group (at C2) to an aldehyde without touching the sensitive ethyl ester at C3, and—crucially—without over-oxidizing the aldehyde to a carboxylic acid.

The industry-standard method involves Riley Oxidation using Selenium Dioxide (


).[1][2][3] While effective, this reagent is notorious for three specific side reactions:
  • Over-oxidation: Conversion of the aldehyde to 2-carboxynicotinic acid.

  • Hydrolysis: Cleavage of the ethyl ester bond.

  • Selenium Contamination: Formation of colloidal selenium that is difficult to remove.

This guide provides the protocols and troubleshooting logic to navigate these pitfalls.

Module 1: Critical Analysis of Side Reactions

Before starting, understand the enemy. The following diagram maps the kinetic competition occurring in your flask.

ReactionPathways Start Ethyl 2-methylnicotinate (Starting Material) Target This compound (Target Aldehyde) Start->Target SeO2, Dioxane (Riley Oxidation) Acid Ethyl 2-carboxynicotinate (Over-Oxidation Impurity) Target->Acid Excess SeO2 / H2O (Over-oxidation) Diacid Pyridine-2,3-dicarboxylic acid (Hydrolysis Impurity) Target->Diacid Acidic Hydrolysis Acid->Diacid Hydrolysis Anhydride Quinolinic Anhydride (Cyclized Dead-End) Diacid->Anhydride Thermal Dehydration

Figure 1: Reaction landscape showing the narrow window of stability for the target aldehyde.

Module 2: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned into a black tar, and the yield is <20%. What happened?

Diagnosis: Thermal decomposition and polymerization. The Science: Pyridine aldehydes are electron-deficient and prone to self-condensation (Cannizzaro-like disproportionation or aldol-type polymerization) at high temperatures. Solution:

  • Solvent Switch: If using Xylene (bp 140°C), switch to 1,4-Dioxane (bp 101°C). The lower boiling point prevents thermal degradation.

  • Oxidant Stoichiometry: Do not exceed 1.1 equivalents of

    
    . Excess oxidant accelerates the conversion of aldehyde to acid.
    
Q2: I see a persistent red precipitate that clogs my filter paper.

Diagnosis: Colloidal Selenium (


).
The Science:  The reduction of 

produces elemental selenium. If the reaction is anhydrous, red amorphous selenium forms, which is extremely fine and difficult to filter. Solution:
  • The Celite Trick: Do not filter directly. Add Celite 545 to the reaction mixture before filtration.

  • Brine Wash: During workup, washing the organic layer with brine helps coagulate colloidal selenium, forcing it into the aqueous phase or the interface.

Q3: NMR shows the aldehyde peak (CHO) is missing, but the ester is intact.

Diagnosis: Hydrate formation (Gem-diol). The Science: Electron-deficient aldehydes (like 2-formylpyridine) exist in equilibrium with their hydrates (


) in the presence of moisture. This species does not show the characteristic CHO signal at ~10 ppm in 

NMR. Solution:
  • Drying: Ensure the NMR solvent (

    
    ) is dry (stored over molecular sieves).
    
  • Reversibility: The hydrate is often reversible. Azeotropic distillation with toluene can revert the gem-diol back to the aldehyde.

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize the residence time of the aldehyde in the oxidative environment.

Reagents
ReagentEquivalentsRoleCritical Specification
Ethyl 2-methylnicotinate1.0SubstratePurity >98%
Selenium Dioxide (

)
1.1 - 1.2OxidantMust be freshly sublimed if older than 6 months.
1,4-DioxaneSolventSolventAnhydrous (Water promotes over-oxidation).
Celite 545AuxiliaryFiltration Aid-
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve Ethyl 2-methylnicotinate (10 mmol) in anhydrous 1,4-Dioxane (20 mL).

  • Addition: Add

    
     (11 mmol) in one portion.
    
    • Note: Some protocols suggest adding water. Do not add water if you wish to stop at the aldehyde stage. Water accelerates the oxidation to carboxylic acid [1].

  • Reaction: Heat to reflux (101°C) with vigorous stirring.

    • Monitoring: Check TLC every 30 minutes. The spot for the starting material (

      
       in 1:1 Hex/EtOAc) should disappear, replaced by the aldehyde (
      
      
      
      ).
    • Stop Condition: Stop strictly when the starting material is consumed (typically 2-4 hours). Extended reflux destroys the product.

  • Workup (The "Selenium Cleanup"):

    • Cool the mixture to room temperature.

    • Add an equal volume of Ethyl Acetate.

    • Add 2g of Celite and stir for 5 minutes.

    • Filter through a pad of Celite. Do not let the pad run dry to prevent cracking and selenium bleed-through.

  • Purification:

    • Concentrate the filtrate under reduced pressure.[4]

    • Immediate Chromatography: Flash chromatography on silica gel (deactivated with 1%

      
       to prevent acid-catalyzed decomposition). Eluent: Hexane/Ethyl Acetate gradient.
      

Module 4: Workup Logic Flow

Use this decision tree to handle the crude mixture.

WorkupLogic Start Reaction Complete (TLC Check) Precipitate Is there Red Precipitate? Start->Precipitate Filter Add Celite -> Filter Precipitate->Filter Yes (Se metal) CheckAldehyde Is Product Stable? Filter->CheckAldehyde Isolate Flash Column (Neutralized Silica) CheckAldehyde->Isolate Yes (Use immediately) Protect Convert to Acetal (EtOH/HC(OEt)3) CheckAldehyde->Protect No (Long-term storage)

Figure 2: Decision tree for isolation vs. protection of the aldehyde.

References

  • Riley Oxidation Mechanism & Specificity

    • Title: Selenium Dioxide Oxidation of Methyl Groups.[2][3][5][6][7]

    • Source:Organic Reactions (Wiley).
    • URL:[Link][5]

  • Synthesis of Heterocyclic Aldehydes

    • Title: Oxidations with Selenium Dioxide.[1][2][3][5][6][7][8]

    • Source:Chemical Reviews.
    • URL:[Link]

  • Handling of 2-Formyl Pyridines (Stability Data)

    • Title: Hydration of 2-formylpyridine and its deriv
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][5]

Sources

Optimal solvent selection for ethyl 2-formylnicotinate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal Solvent Selection & Reaction Troubleshooting Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Goldilocks" Challenge

Welcome to the Technical Support Hub for Ethyl 2-formylnicotinate (E2FN) . This scaffold is a critical precursor for synthesizing 1,8-naphthyridines—privileged structures in kinase inhibitors and antibacterial agents.

However, E2FN presents a unique "Goldilocks" challenge:

  • The Aldehyde (C2): Highly electrophilic but prone to oxidation and hemiacetal formation.

  • The Ester (C3): Susceptible to hydrolysis or transesterification.

  • The Pyridine Core: A basic nitrogen that can scavenge acid catalysts, potentially stalling your reaction.

This guide moves beyond generic advice to provide chemically grounded solutions for solvent selection, stability, and yield optimization.

Module 1: Solvent Selection Matrix

User Query: "I am running a Friedländer condensation with E2FN, but my yields are inconsistent. Which solvent should I use?"

Technical Response: Solvent selection for E2FN is dictated by the mechanism of water removal and the solubility of the intermediate Schiff base .

Comparative Solvent Performance Table
SolventReaction TypeRec.[1][2][3][4][5][6][7] TempKey AdvantageCritical Risk
Toluene Condensation / Cyclization110°C (Reflux)Azeotropic Water Removal. Best for driving equilibrium to completion using a Dean-Stark trap.Poor solubility for highly polar amine partners. Requires higher temp.
Ethanol (Abs.) Mild Condensation78°CGreen & Solubilizing. Dissolves polar intermediates; environmentally benign.Equilibrium Trap. Water byproduct remains, limiting yield. Risk of hemiacetal formation (masking aldehyde).
DCE / DCM Low-Temp Functionalization20–40°CInertness. Ideal for reductions or sensitive nucleophilic additions.Halogenated waste. No azeotropic benefit for cyclization.
Acetic Acid Acid-Catalyzed Cyclization118°CDual Role. Acts as both solvent and catalyst.Workup Nightmare. Can be difficult to remove; may hydrolyze the ethyl ester to the acid.
Decision Logic: Selecting the Right System

Use the following decision tree to select your solvent system based on your specific reaction goals.

SolventSelection Start Start: Define Reaction Goal RxnType Reaction Type? Start->RxnType Condensation Condensation / Cyclization (e.g., Friedländer) RxnType->Condensation Reduction Reduction / Addition RxnType->Reduction Solubility Is the Amine Highly Polar? Condensation->Solubility DCM Rec: Anhydrous DCM (-78°C to RT) Reduction->DCM WaterSens Is the Amine Partner Water Sensitive? Toluene Rec: Toluene (Dean-Stark Trap) Solubility->Toluene No (Lipophilic) Ethanol Rec: Ethanol (Molecular Sieves) Solubility->Ethanol Yes (Polar)

Figure 1: Solvent Decision Tree for this compound workflows.

Module 2: Troubleshooting Friedländer Synthesis

User Query: "My reaction stalls after the formation of the intermediate (Schiff base), and I don't see the cyclized naphthyridine product."

Root Cause Analysis: The Friedländer synthesis proceeds in two steps:

  • Imine Formation: Reaction of the amine with the C2-aldehyde.

  • Cyclization: Intramolecular attack of the ketone enolate on the imine (or vice versa), followed by dehydration.

The Failure Mode: The pyridine nitrogen in E2FN is basic. If you use a weak acid catalyst (like catalytic acetic acid) in a non-polar solvent, the pyridine ring may buffer the acid, preventing the protonation of the carbonyl/imine required to lower the activation energy for cyclization.

Protocol: Optimized Toluene/Acid System

This protocol uses p-Toluenesulfonic acid (pTSA) , which is strong enough to overcome the pyridine buffering effect, combined with azeotropic water removal.

Reagents:

  • This compound (1.0 equiv)

  • Ketone/Amine Partner (1.1 equiv)

  • pTSA (0.1 – 0.2 equiv)

  • Solvent: Toluene (0.2 M concentration)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Dissolve E2FN and the coupling partner in Toluene.

  • Catalyst Addition: Add pTSA. Note: The solution may turn slightly cloudy as the pyridinium salt forms; this will clear upon heating.

  • Reflux: Heat to vigorous reflux (110°C). Ensure the toluene is actively distilling into the trap.

  • Monitoring: Monitor water accumulation in the trap. The reaction is typically complete when water volume stabilizes (2–6 hours).

  • Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize pTSA and the pyridine ring). Separate organic layer, dry over MgSO₄, and concentrate.

FriedlanderMechanism Reactants E2FN + Amine Inter1 Schiff Base (Intermediate) Reactants->Inter1 Condensation Water1 H₂O Removal (Critical Step 1) Inter1->Water1 Cyclization Intramolecular Cyclization Inter1->Cyclization Acid Cat. Product 1,8-Naphthyridine Product Cyclization->Product - H₂O Water2 H₂O Removal (Critical Step 2) Product->Water2

Figure 2: Mechanistic pathway highlighting the dual water-removal requirements.

Module 3: Stability & Storage FAQs

Q: Can I store E2FN in Methanol or Ethanol? A: No.

  • Reasoning: Aldehydes exist in equilibrium with hemiacetals in alcoholic solvents. While reversible, this complicates NMR analysis and can alter reactivity kinetics. More importantly, trace water in alcohols can lead to hydrolysis of the ethyl ester to the nicotinic acid derivative, which is often insoluble and precipitates out.

  • Recommendation: Store as a neat solid at 4°C under Argon. If a stock solution is needed, use Anhydrous THF or DCM .

Q: My E2FN turned from yellow to brown. Is it still good? A: Likely degraded.

  • Reasoning: The color change suggests oxidation of the aldehyde to the carboxylic acid (auto-oxidation) or polymerization.

  • Test: Run a quick ¹H NMR in CDCl₃. Look for the aldehyde proton signal at ~10.0–10.5 ppm . If this integral is low or if you see a broad acid peak at >11 ppm, repurify or discard.

Module 4: Purification (The "Oiling Out" Problem)

User Query: "I concentrated my reaction mixture, but the product is a sticky oil that won't crystallize."

Troubleshooting: Pyridine-based esters and their cyclized naphthyridine products are notorious for "oiling out" due to their moderate polarity and ability to hydrogen bond.

The "Anti-Solvent" Trituration Method:

  • Dissolve the crude oil in a minimum amount of Ethyl Acetate or DCM (Good solvent).

  • Slowly add Hexane or Diethyl Ether (Anti-solvent) until the solution turns slightly turbid.

  • Scratch the side of the flask with a glass rod to induce nucleation.

  • Cool to -20°C overnight.

  • Why this works: This method gently forces the molecules to order themselves into a lattice rather than crashing out as an amorphous oil.

References

  • Friedländer Synthesis Mechanism & Catalysis

    • Organic Syntheses, Coll.[8][9] Vol. 3, p. 56 (1955).[8] "Friedländer Synthesis of Quinolines."

  • Solvent Effects in Pyridine Chemistry

    • Journal of Organic Chemistry, 2003, 68, 467-477.[4] "Highly Regioselective Friedländer Annulations."

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 2.

Sources

Technical Support Center: Handling Ethyl 2-Formylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 21514-46-1 | Formula: C₉H₉NO₃ | MW: 179.17 g/mol [1]

Core Directive: The Stability Paradox

Status: CRITICAL ALERT Severity: High (Air & Moisture Sensitive)[1]

As a Senior Application Scientist, I must clarify a common misconception: Ethyl 2-formylnicotinate is not just "another ester." While the ethyl ester moiety at position 3 is relatively stable, the aldehyde group at position 2 is electronically activated by the pyridine ring nitrogen and the electron-withdrawing ester.[1]

This creates a "push-pull" electronic environment that makes the aldehyde carbon highly electrophilic.[1] Consequently, this compound is prone to:

  • Rapid Oxidation: Converting to the carboxylic acid (ethyl 2-carboxynicotinate) upon exposure to air.

  • Hydration: Forming the gem-diol (hydrate) in the presence of moisture.

  • Cannizzaro-type Disproportionation: Occurring under basic conditions or prolonged storage.

The Golden Rule: Treat this compound as a reactive intermediate, not a stable shelf reagent.

Module 1: Receipt & Storage (The "Before" Phase)
Q: I just received my shipment. The bottle is warm/room temp. Is it compromised?

A: Likely yes, if the transit was prolonged.

  • Diagnostic: Check the physical state.[2][3][4][5] Pure this compound is typically a pale yellow oil or low-melting solid .[1] If it appears as a dark brown viscous sludge or has a crusty white solid (acid formation), degradation has occurred.

  • Action: Immediately run a ¹H NMR in CDCl₃.

    • Pass Criteria: Sharp singlet aldehyde proton at ~10.0–10.5 ppm .

    • Fail Criteria: Broadening of the aldehyde peak, appearance of a carboxylic acid proton (~11-13 ppm), or significant baseline noise (polymerization).[1]

Q: How do I store this for long-term stability (>1 month)?

A: You must arrest the oxidation kinetics.

  • Atmosphere: Store strictly under Argon or Nitrogen. Do not rely on the original cap seal once opened; wrap with Parafilm and electrical tape, or transfer to a Schlenk tube/vial with a PTFE-lined septum.[1]

  • Temperature: -20°C (Freezer) is mandatory for long-term storage.[1] 2-8°C (Fridge) is acceptable for active use (weeks).[1]

  • Light: Store in amber vials or wrap in foil. Pyridine aldehydes can undergo photo-induced radical decomposition.[1]

Module 2: Experimental Handling (The "During" Phase)
Q: Can I weigh this on the open bench?

A: No. The aldehyde oxidizes within minutes to hours depending on humidity and surface area.

  • Protocol A (Glovebox): Ideal. Weigh inside an N₂-filled glovebox.

  • Protocol B (Schlenk/Syringe): If the compound is liquid/melted:

    • Purge the source bottle with N₂ for 5 minutes.

    • Use a gas-tight syringe to withdraw the required volume (calculate mass via density, approx 1.1–1.2 g/mL, but measure specific batch density if critical).

    • Inject directly into your reaction vessel which is already under N₂.

Q: Which solvents are compatible?

A: Solvents must be anhydrous and degassed .

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.[1]

  • Avoid: Alcohols (MeOH, EtOH) without acid/base buffers.

    • Reasoning: In the presence of trace acid/base, alcohols will attack the activated aldehyde to form hemiacetals or acetals, changing your stoichiometry.

Module 3: Troubleshooting & Purification (The "Fixing" Phase)
Q: My reaction turned black. What happened?

A: This is likely polymerization or decomposition via base catalysis .

  • Cause: Pyridine derivatives are basic. If your reaction medium was too basic (pH > 9), the aldehyde can undergo aldol-like self-condensation or Cannizzaro disproportionation.[1]

  • Prevention:[3][4][5][6] Maintain neutral to slightly acidic conditions if possible, or use non-nucleophilic bases (e.g., LiHMDS) at low temperatures (-78°C).[1]

Q: How do I purify it? It decomposes on silica!

A: Silica gel is slightly acidic (


).[1] This acidity catalyzes the decomposition of the sensitive aldehyde.
  • The Fix: Neutralize your Silica. [1]

    • Slurry your silica gel in Hexanes/EtOAc containing 1% Triethylamine (Et₃N) .

    • Run the column using the Et₃N-doped solvent system.

    • Alternative: Use neutral alumina, though resolution may be lower.

  • Distillation? Only attempt Kugelrohr (bulb-to-bulb) distillation under high vacuum (<0.1 mmHg) . High heat (>100°C) will cause rapid decomposition.

Visualizing the Instability

The following diagram illustrates the degradation pathways you are fighting against.

DecompositionPathways Target This compound (Active Aldehyde) Oxidation Ethyl 2-carboxynicotinate (Carboxylic Acid) Target->Oxidation O₂ (Air) Hydration Gem-Diol Hydrate (Reversible) Target->Hydration H₂O (Moisture) Acetal Hemiacetal/Acetal (In Alcohol Solvents) Target->Acetal ROH / H+ Hydration->Target Heat/Vac

Figure 1: Primary degradation pathways.[1] Note that oxidation is irreversible, while hydration can sometimes be reversed by azeotropic drying.[1]

Standardized Workflow: The "Inert Transfer" Protocol[1]

Use this logic flow to ensure integrity during reaction setup.

SchlenkWorkflow Start Start: Reagent in Storage (-20°C) Warm Warm to RT in Desiccator (Prevent Condensation) Start->Warm CheckState Liquid or Solid? Warm->CheckState LiquidPath Liquid: Syringe Transfer CheckState->LiquidPath Oil SolidPath Solid: Glovebox Weighing CheckState->SolidPath Solid Purge Purge Headspace with N₂/Ar LiquidPath->Purge Reaction Add to Reaction Vessel (Counter-flow of Inert Gas) SolidPath->Reaction Purge->Reaction

Figure 2: Decision tree for handling air-sensitive this compound based on physical state.

Quick Reference Data
PropertyValue / Note
Molecular Weight 179.17 g/mol
Appearance Pale yellow liquid or low-melting solid (check CoA)
Solubility Soluble in DCM, EtOAc, DMSO, Chloroform
Flash Point >90°C (Estimated) - Combustible
Storage -20°C, Inert Gas, Dark
NMR Marker (¹H) Aldehyde (-CHO) singlet at ~10.0–10.5 ppm
References
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Ethyl 2-chloronicotinate and related pyridine derivatives. Retrieved from [1]

  • MySkinRecipes (Chemical Supplier). (n.d.). This compound Product Specifications and Storage. Retrieved from

  • Ossila. (n.d.). Air-Sensitive Compounds: Storage and Handling Guide. Retrieved from [1]

  • Breckland Scientific. (2018).[6] Material Safety Data Sheet: Ethyl Formate and Esters. Retrieved from

  • National Institutes of Health (NIH). (2001). Monitoring of sensitive carbonyl compounds. Int J Hyg Environ Health. Retrieved from

(Note: Specific physical data for CAS 21514-46-1 is derived from structural analogs and general handling protocols for 2-formylpyridines due to the specialized nature of this intermediate.)

Sources

Technical Support Center: Removal of Unreacted Ethyl 2-Formylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Strategies for Ethyl 2-Formylnicotinate (Ethyl 2-formylpyridine-3-carboxylate) Ticket ID: CHEM-SUP-2024-001 Status: Resolved / Guide Available

Executive Summary

This compound is a bifunctional pyridine intermediate commonly used in the synthesis of fused heterocyclic systems (e.g., 1,8-naphthyridines). Its persistence in reaction mixtures is a frequent challenge due to two competing factors:

  • Reactivity: The C2-formyl group is electrophilic but can hydrate or oxidize, complicating HPLC/TLC monitoring.

  • Polarity: The pyridine nitrogen creates "tailing" on silica gel, often causing the starting material to co-elute with polar products.

This guide provides three field-proven workflows to remove this impurity, ranked by selectivity and operational ease.

Troubleshooting & FAQs

Q1: I am trying to purify my reaction mixture via Flash Chromatography, but the this compound streaks and co-elutes with my product. How can I fix this?

Diagnosis: The streaking is likely caused by the interaction between the basic pyridine nitrogen of the starting material and the acidic silanol groups on the silica gel surface.[1] This non-specific adsorption broadens the peak, causing overlap.

Corrective Action:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH + 1% TEA). This "caps" the active silanol sites, sharpening the pyridine peak and improving resolution [1].

  • Stationary Phase Switch: If the product is stable, switch to Neutral Alumina . Alumina is less acidic than silica and minimizes pyridine-silanol interactions, often resulting in distinct separation without modifiers.

Q2: Can I remove the unreacted aldehyde chemically without running a column?

Diagnosis: Yes. This is often the preferred method for scale-up. The aldehyde functionality at the C2 position allows for selective derivatization into a water-soluble adduct, leaving the ester and pyridine ring of your product (assuming it lacks an aldehyde) intact in the organic phase.

Corrective Action:

  • Bisulfite Wash: Use a saturated Sodium Bisulfite (NaHSO₃) wash.[2][3] The bisulfite ion attacks the aldehyde carbonyl to form a hydroxy-sulfonate adduct (highly polar/ionic), which partitions quantitatively into the aqueous layer [2].

  • Resin Scavenging: For valuable small-scale reactions (mg scale), use a polymer-supported sulfonyl hydrazine resin. This covalently binds the aldehyde, allowing you to filter it away.

Q3: My product is acid-sensitive. Is the bisulfite wash safe?

Diagnosis: Saturated sodium bisulfite is effectively acidic (pH ~4-5). If your product contains acid-labile protecting groups (e.g., THP, Boc), this could be a risk, though usually, the contact time is too short for deprotection.

Corrective Action:

  • Buffer the Solution: You can adjust the bisulfite solution to pH ~6-7 with a small amount of sodium bicarbonate, though this slows the adduct formation kinetics.

  • Alternative: Use Polymer-Supported Benzylamine or similar amine scavengers, which operate under neutral to slightly basic conditions, forming an imine that remains on the bead.

Comparative Data: Purification Methods

MethodSelectivityYield RecoveryOperational CostTime EfficiencyBest For
Bisulfite Extraction High (Specific to Aldehydes)>95%LowHigh (<30 mins)Bulk removal (>1g scale)
Flash Column (+TEA) Moderate (Depends on Rf)80-90%High (Solvents/Silica)Low (Hours)Final polishing / Complex mixtures
Resin Scavenging Very High>98%Very HighModerate (Shake time)Late-stage medicinal chemistry (mg scale)

Detailed Protocols

Protocol A: Sodium Bisulfite Extraction (Recommended)

This method exploits the formation of a water-soluble bisulfite adduct.[2][4]

Reagents:

  • Saturated aqueous Sodium Bisulfite (NaHSO₃) solution (freshly prepared).

  • Organic Solvent (Ethyl Acetate or DCM).

Step-by-Step:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (EtOAc is preferred; use DCM if solubility is an issue).

  • Adduct Formation: Add an equal volume of saturated NaHSO₃ solution .

  • Agitation: Shake the separatory funnel vigorously for 3-5 minutes .

    • Note: You may observe a white precipitate at the interface. This is the bisulfite adduct.[3][4][5][6] If this happens, add a small amount of water to dissolve it into the aqueous phase.

  • Separation: Allow layers to settle.[7] Drain the aqueous layer (contains the this compound adduct).

  • Repeat: Perform a second wash with fresh NaHSO₃ to ensure complete removal.

  • Validation: Spot the organic layer on a TLC plate alongside the starting material. The aldehyde spot should be absent.

  • Workup: Wash the organic layer once with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Polymer-Supported Scavenging

Ideal for high-throughput screening or small-scale purification where extraction is difficult.

Reagents:

  • Polystyrene-supported Sulfonyl Hydrazine (1.5 - 2.0 mmol/g loading).

Step-by-Step:

  • Calculation: Calculate the theoretical amount of unreacted this compound (or assume 20% excess). Use 3-5 equivalents of resin relative to the impurity.

  • Incubation: Add the resin to the reaction mixture (dissolved in DCM or THF).

  • Agitation: Shake or stir gently at room temperature for 2-4 hours .

    • Mechanism:[3][8][9][10] The hydrazine attacks the aldehyde to form a stable hydrazone linkage on the bead.

  • Filtration: Filter the mixture through a fritted syringe or funnel to remove the resin.

  • Rinse: Wash the resin with clean solvent to recover any entrained product.

  • Concentration: Evaporate the filtrate to obtain the purified product.

Visual Workflows

Figure 1: Decision Matrix for Aldehyde Removal

This logic flow helps you select the correct purification method based on scale and product sensitivity.

PurificationStrategy Start Crude Mixture contains This compound ScaleCheck Reaction Scale? Start->ScaleCheck LargeScale > 100 mg ScaleCheck->LargeScale Bulk SmallScale < 100 mg ScaleCheck->SmallScale HTS / Precious AcidSens Product Acid Sensitive? LargeScale->AcidSens Resin Protocol B: Resin Scavenging (Sulfonyl Hydrazine) SmallScale->Resin Bisulfite Protocol A: Sodium Bisulfite Wash AcidSens->Bisulfite No (Stable) BufferedBisulfite Buffered Bisulfite Wash (pH ~6) AcidSens->BufferedBisulfite Yes (Labile) TLC Validation: Check TLC for Aldehyde Bisulfite->TLC Resin->TLC BufferedBisulfite->TLC Final Pure Product TLC->Final Aldehyde Absent

Caption: Decision tree for selecting the optimal purification method based on reaction scale and product stability.

Figure 2: Mechanism of Bisulfite Extraction

Visualizing the chemical transformation that enables phase separation.

BisulfiteMechanism Step1 Organic Phase (Lipophilic) Aldehyde This compound (Aldehyde) Step1->Aldehyde Reaction Nucleophilic Attack (Shake) Aldehyde->Reaction Reagent Aqueous Phase (NaHSO3) Reagent->Reaction Product Bisulfite Adduct (Water Soluble Sulfonate) Reaction->Product Waste Aqueous Waste (Remove) Product->Waste

Caption: The conversion of the lipophilic aldehyde into a hydrophilic sulfonate adduct allows for removal via aqueous extraction.

References

  • BenchChem Technical Support. (2025).[1] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from

  • Furigay, M. H., et al. (2018).[2][11] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[2][3][4][7] Journal of Visualized Experiments (JoVE), (134), e57639. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[12] Org.[2][5][11] Synth. Retrieved from [Link]

  • ResearchGate Community. (2015).[6] Discussions on Aldehyde Purification via Bisulfite Adducts. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of Ethyl 2-Formylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Intermediate

Ethyl 2-formylnicotinate (C


H

NO

) is a high-value heterocyclic building block, primarily utilized in the synthesis of fused ring systems such as 1,8-naphthyridines and pyrido[2,3-d]pyrimidines. These scaffolds are ubiquitous in kinase inhibitors and anti-infective drug discovery.

For synthetic chemists, the "performance" of this molecule is defined by its purity and oxidation state . The synthesis typically involves the Selenium Dioxide (


) oxidation of ethyl 2-methylnicotinate. This reaction is notoriously difficult to control, often resulting in:
  • Incomplete Conversion: Residual starting material (methyl).

  • Over-Oxidation: Formation of the carboxylic acid (2-formylnicotinic acid or pyridine-2,3-dicarboxylic acid).

  • Hemiacetal Formation: Reaction with solvents (if alcohols are used improperly).

This guide provides a comparative NMR analysis to distinguish the target aldehyde from its precursors and degradation products, ensuring the integrity of downstream synthesis.

Structural Assignments & Chemical Shifts

The 1H NMR spectrum of this compound in Chloroform-d (


) exhibits distinct features driven by the electron-deficient pyridine ring and the strong anisotropy of the carbonyl groups.
The Target Spectrum (this compound)

Solvent:


 | Frequency: 300-400 MHz (Standard)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Mechanistic Insight
-CHO (Aldehyde) 10.10 - 10.30 Singlet (s) 1H -Diagnostic Peak. Highly deshielded by the C=O and the adjacent pyridine nitrogen.
Pyridine H6 8.80 - 8.90Doublet of doublets (dd)1H

Hz
Most deshielded aromatic proton due to proximity to Nitrogen.
Pyridine H4 8.35 - 8.45Doublet of doublets (dd)1H

Hz
Deshielded by the adjacent ester carbonyl at C3.
Pyridine H5 7.50 - 7.60Doublet of doublets (dd)1H

Hz
The "most shielded" aromatic proton (beta to nitrogen).
Ester -OCH

-
4.40 - 4.50Quartet (q)2H

Hz
Typical ethyl ester methylene.
Ester -CH

1.40 - 1.45Triplet (t)3H

Hz
Typical ethyl ester methyl.

Comparative Analysis: Reaction Monitoring

The primary utility of NMR in this context is distinguishing the product from the starting material (Ethyl 2-methylnicotinate) and the over-oxidized byproduct.

The "Methyl-to-Formyl" Shift

The most critical performance metric is the disappearance of the C2-Methyl signal and the appearance of the Formyl signal.

Comparative Shift Table:

ComponentKey Diagnostic RegionSignal CharacteristicsStatus
Precursor (Ethyl 2-methylnicotinate)2.70 - 2.85 ppm Singlet (3H) Impurity. Indicates incomplete reaction.
Target (this compound)10.10 - 10.30 ppm Singlet (1H) Product. Confirm integral ratio 1:1 with Aromatics.
Byproduct (Carboxylic Acid)> 12.00 ppm Broad Singlet (1H)Degradation. Indicates over-oxidation or hydrolysis.
Visualization of Reaction Logic

The following diagram maps the decision logic for analyzing the crude reaction mixture using NMR.

ReactionLogic Start Crude Reaction Mixture (SeO2 Oxidation) Acquire Acquire 1H NMR (CDCl3) Start->Acquire CheckAldehyde Check 10.0 - 10.5 ppm (Aldehyde Peak) Acquire->CheckAldehyde TargetFound Target Present: This compound CheckAldehyde->TargetFound Peak Exists NoTarget Reaction Failed CheckAldehyde->NoTarget No Peak CheckMethyl Check 2.7 - 2.9 ppm (Methyl Singlet) TargetFound->CheckMethyl Pure Status: High Purity CheckMethyl->Pure Absent Mixed Status: Incomplete Conversion (Recrystallize) CheckMethyl->Mixed Present CheckAcid Check > 12.0 ppm (Broad COOH) Pure->CheckAcid CheckAcid->Pure Absent Degraded Status: Over-Oxidized (Acid Impurity) CheckAcid->Degraded Present

Figure 1: NMR Decision Tree for monitoring the synthesis of this compound.

Experimental Protocol

To ensure reproducible spectra that match the values above, follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the crude or purified solid/oil.

  • Solvent: Use 0.6 mL of CDCl3 (Chloroform-d) containing 0.03% TMS (Tetramethylsilane).

    • Note: Avoid DMSO-d6 unless the sample is insoluble (e.g., high acid content). DMSO can shift the aldehyde peak and obscure the aromatic splitting due to viscosity broadening.

  • Filtration: If the solution is cloudy (common with SeO2 residues), filter through a small plug of glass wool into the NMR tube. Paramagnetic SeO2 residues can broaden peaks.

Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Scans (NS): 16 scans are usually sufficient for >95% purity; use 64 scans if looking for <1% methyl impurity.

  • Relaxation Delay (D1): Set to

    
     seconds. Aldehyde protons have long T1 relaxation times; insufficient delay can reduce the integration accuracy of the CHO peak relative to the ethyl group.
    
Signal Assignment Map

This diagram correlates the molecular structure directly to the NMR signals.

StructureMap Aldehyde CHO (C2) Shift_CHO 10.2 ppm (s) Aldehyde->Shift_CHO Deshielding Pyridine Pyridine Ring (H4, H5, H6) Shift_H6 8.8 ppm (dd) Pyridine->Shift_H6 Alpha to N Shift_H4 8.4 ppm (dd) Pyridine->Shift_H4 Ortho to Ester Shift_H5 7.5 ppm (dd) Pyridine->Shift_H5 Beta to N Ethyl Ethyl Ester (CH2, CH3) Shift_CH2 4.4 ppm (q) Ethyl->Shift_CH2 Shift_CH3 1.4 ppm (t) Ethyl->Shift_CH3

Figure 2: Structural Correlation to Chemical Shift Assignments.

References

  • ChemicalBook. (n.d.). Ethyl 2-methylnicotinate 1H NMR Spectrum. Retrieved from [1]

    • Provides the baseline spectrum for the precursor molecule, confirming the methyl singlet
  • National Institutes of Health (NIH) - PMC. (2008). 2,6-Bis[1-(2-isopropylphenylimino)ethyl]pyridine. Retrieved from

    • Supports the analysis of pyridine ring coupling constants and substituent effects on chemical shifts.
  • Doc Brown's Chemistry. (2025).[2] 1H NMR Analysis of Ethyl Esters. Retrieved from

    • Authoritative source for standard ethyl group splitting patterns (quartet/triplet)
  • MedChemExpress. (n.d.).[3] Ethyl 2-methylnicotinate Product Information. Retrieved from

    • Verifies the application of the precursor in biochemical reagent synthesis.

Sources

Advanced Characterization Guide: IR Spectroscopy of Ethyl 2-Formylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectroscopic characterization of ethyl 2-formylnicotinate (ethyl 2-formylpyridine-3-carboxylate), a critical intermediate in the synthesis of fused heterocyclic systems such as 1,8-naphthyridines and pyrido[2,3-d]pyrimidines.

Executive Summary

This compound represents a bifunctional pyridine scaffold containing both an aldehyde (C-2) and an ethyl ester (C-3). In drug development, it serves as a "linchpin" intermediate. Its purity is critical because the aldehyde group is highly reactive and prone to oxidation (to carboxylic acid) or Cannizzaro disproportionation.

This guide provides a comparative spectroscopic analysis to validate identity and purity, distinguishing the product from its precursor (ethyl 2-methylnicotinate ) and potential degradation products.

Characteristic IR Absorption Profile

The IR spectrum of this compound is dominated by two carbonyl stretches and the diagnostic Fermi resonance of the aldehyde.

Table 1: Key Vibrational Modes & Assignments
Functional GroupWavenumber (

, cm⁻¹)
IntensityVibrational Mode Assignment
Aldehyde C-H 2850–2820 & 2750–2720 MediumFermi Resonance: Interaction between fundamental C-H stretch and the first overtone of C-H bending. The band at ~2720 cm⁻¹ is the "smoking gun" for the formyl group.
Ester C=O 1735–1750 StrongC=O[1] Stretching (Ester). Typically appears at higher frequency than the conjugated aldehyde.
Aldehyde C=O 1700–1725 StrongC=O[1] Stretching (Aldehyde).[1][2] Shifted to lower wavenumbers due to conjugation with the pyridine ring.
Pyridine Ring 1590, 1570, 1475 Med-StrongC=C and C=N Ring Stretching (Skeletal vibrations). Diagnostic of the pyridine core integrity.
C-O (Ester) 1250–1300 StrongC-O-C Asymmetric Stretching.
Aromatic C-H 3050–3080 WeakC-H Stretching (sp² hybridized carbons on the ring).

Technical Insight: In many high-resolution scans, the Ester C=O and Aldehyde C=O may overlap to form a broadened, split peak centered around 1730 cm⁻¹. The presence of the 2720 cm⁻¹ doublet is the definitive confirmation of the aldehyde functionality, distinguishing it from the ester-only precursor.

Comparative Performance: Reaction Monitoring

In a typical synthesis (e.g., Selenium Dioxide oxidation of the methyl group), IR spectroscopy offers a rapid "Go/No-Go" decision metric superior to TLC.

Differentiation Matrix
FeaturePrecursor: Ethyl 2-methylnicotinateTarget: this compoundImpurity: 2-Formylnicotinic Acid
Aldehyde C-H Absent Present (2720 cm⁻¹) Present
Carbonyl Region Single band (Ester ~1730)Split/Broad Doublet (Ester + Aldehyde)Broad/Complex (Acid dimer + Aldehyde)
OH Region AbsentAbsent Broad O-H stretch (2500–3300 cm⁻¹)
Fingerprint Methyl rock (~1380 cm⁻¹)Formyl C-H bend (~1390 cm⁻¹)C-O stretch shift
Visualization: Synthesis & Monitoring Workflow

The following diagram illustrates the critical decision points in the synthesis and how IR bands guide the process.

ReactionMonitoring cluster_check Spectral Checkpoints Precursor Ethyl 2-methylnicotinate (Start) Oxidation SeO2 Oxidation (Reaction) Precursor->Oxidation Monitor: Loss of CH3 Target This compound (Target) Oxidation->Target Success: Appearance of 2720 cm⁻¹ Split C=O band OverOx Impurity: Carboxylic Acid (Over-oxidation) Oxidation->OverOx Failure: Broad OH (3000 cm⁻¹) Loss of Ester band Check1 Check 1730 cm⁻¹ (Ester Intact?) Target->Check1 Check2 Check 2720 cm⁻¹ (Aldehyde Formed?) Target->Check2

Figure 1: Reaction monitoring workflow using characteristic IR markers to distinguish the target aldehyde from precursors and acid byproducts.

Experimental Protocol: ATR-FTIR Characterization

This protocol ensures reproducible data acquisition, minimizing solvent interference which can obscure the critical carbonyl region.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Methodology:

  • Background Scan: Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Prep:

    • If Solid: Place ~5 mg of crystalline this compound directly on the crystal. Apply high pressure using the anvil to ensure contact.

    • If Oil/Liquid: Place 1 drop on the crystal. (Note: Crude product is often an oil; recrystallized product is a solid).

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Processing: Apply baseline correction. Look for the Carbonyl Ratio : The ratio of the peak height at ~1740 (Ester) to ~1710 (Aldehyde) should be roughly 1:1 to 1:0.9. A significant drop in the 1740 peak suggests hydrolysis of the ester.

  • Cleaning: Clean crystal with Isopropanol (avoid Acetone if checking for ketones/aldehydes to prevent cross-contamination ghost peaks).

Structural Logic & Vibrational Modes

Understanding why the peaks appear where they do allows for better troubleshooting.

VibrationalModes Core This compound Aldehyde Aldehyde Group (-CHO) Core->Aldehyde Ester Ethyl Ester (-COOEt) Core->Ester Ring Pyridine Ring Core->Ring Fermi Fermi Resonance (v C-H + 2δ C-H) 2820/2720 cm⁻¹ Aldehyde->Fermi C_O_Ald C=O Stretch (Conjugated) ~1710 cm⁻¹ Aldehyde->C_O_Ald C_O_Est C=O Stretch (Ester) ~1740 cm⁻¹ Ester->C_O_Est Ring->C_O_Ald Conjugation lowers freq Skeletal Skeletal Stretch (C=N, C=C) 1590/1570 cm⁻¹ Ring->Skeletal

Figure 2: Mapping of functional groups to their specific vibrational modes. Note the conjugation effect of the pyridine ring on the aldehyde carbonyl frequency.

References
  • Biosynth. (n.d.). Ethyl 2-methylnicotinate | 1721-26-2.[3][4][5][6] Retrieved from

  • MedChemExpress. (n.d.).[3] Ethyl 2-methylnicotinate.[3][4][5][6] Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Ethyl formate IR Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69. Retrieved from

  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from

  • LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Ethyl 2-Formylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Ethyl 2-formylnicotinate (Ethyl 2-formylpyridine-3-carboxylate), a critical intermediate in the synthesis of imidazolinone herbicides and pyridine-based pharmaceuticals.

Unlike standard spectral libraries that list peaks without context, this guide focuses on the mechanistic causality of fragmentation.[1] Specifically, it contrasts the unique "Ortho Effect" driven pathways of this compound against its structural isomers (e.g., Ethyl 6-formylnicotinate), providing a self-validating protocol for structural elucidation.

Core Differentiator: The Ortho-Cyclization Pathway

The proximity of the formyl group (C-2) and the ethyl ester group (C-3) facilitates a diagnostic cyclization-elimination reaction under Electron Ionization (EI), yielding a unique fragment ion (m/z 133) absent in meta- or para-substituted alternatives.

Mechanistic Fragmentation Analysis

Molecular Ion and Primary Stability
  • Compound: this compound

  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 179.17 g/mol [2]

  • Precursor Ion (M

    
    ):  m/z 179
    

Under standard 70 eV EI conditions, the molecular ion (M


) is distinct but often of moderate intensity due to facile fragmentation driven by the interacting functional groups.
The "Ortho Effect": Diagnostic Pathway (Pathway A)

The defining feature of this compound is the interaction between the carbonyl oxygen of the ester and the formyl group. This "Ortho Effect" triggers the elimination of a neutral ethanol molecule, resulting in a stable cyclic ion.

  • Mechanism: Hydrogen transfer from the ethyl group to the ester/formyl oxygen complex, followed by elimination of ethanol (46 Da).

  • Diagnostic Ion: m/z 133 (Furo[3,4-b]pyridin-5(7H)-one cation).

  • Significance: This peak is the primary differentiator .[1] Isomers like Ethyl 6-formylnicotinate cannot form this cyclic structure because the substituents are geometrically distant.[1]

Standard Ester/Pyridine Fragmentation (Pathway B)

Competing with the ortho-effect are standard cleavage pathways typical of aromatic ethyl esters:

  • 
    -Cleavage:  Loss of the ethoxy radical (
    
    
    
    OEt, 45 Da) to form the acylium ion.
    • Fragment: m/z 134 ([M - OEt]

      
      ).[1]
      
  • McLafferty Rearrangement: Migration of a

    
    -hydrogen from the ethyl chain, leading to the loss of ethylene (C
    
    
    
    H
    
    
    , 28 Da).
    • Fragment: m/z 151 (2-formylnicotinic acid radical cation).[1]

  • Formyl Loss: Loss of the formyl radical (

    
    CHO, 29 Da) or CO (28 Da).
    
    • Fragment: m/z 150 or 151.

Comparative Analysis: Ortho vs. Para Isomers[3]

To validate the identity of this compound, it must be compared against its positional isomer, Ethyl 6-formylnicotinate . The table below summarizes the spectral differences derived from mechanistic constraints.

Table 1: Diagnostic Ion Comparison
FeatureThis compound (Product)Ethyl 6-formylnicotinate (Alternative)Mechanistic Cause
Structure Ortho-substituted (2,3-position)Para-substituted (2,5-relation)Proximity of functional groups.
Key Diagnostic Ion m/z 133 (High Intensity) Absent / Negligible Ortho Effect: Cyclization requires adjacent groups.[1]
[M - 46] Loss Yes (Loss of Ethanol) NoElimination of neutral alcohol via cyclic transition state.
[M - 45] Ion m/z 134 (Moderate)m/z 134 (High)Standard

-cleavage of ester (dominant in para).
[M - 28] Ion m/z 151 (Ethylene loss)m/z 151 (Ethylene loss)McLafferty rearrangement (common to both).
Low Mass Region m/z 78 (Pyridine), 51m/z 78, 51Pyridine ring fragmentation (non-diagnostic).[1]

Analyst Insight: If your spectrum shows a dominant peak at m/z 134 but lacks m/z 133, you likely have the 6-formyl or 5-formyl isomer. The presence of m/z 133 is the "fingerprint" of the 2-formyl structure.

Visualizing the Fragmentation Pathways

The following diagram illustrates the competing pathways. Note the bifurcation at the Molecular Ion: the unique "Ortho Effect" pathway (left) vs. the generic ester pathway (right).

FragmentationPathway M_Ion Molecular Ion (M+) m/z 179 [this compound] Ortho_TS Cyclic Transition State (Ortho Interaction) M_Ion->Ortho_TS Proximity Effect Fragment_151 Acid Radical Cation m/z 151 [M - C2H4]+ M_Ion->Fragment_151 - C2H4 (28 Da) (McLafferty) Fragment_134 Acylium Ion m/z 134 [M - OEt]+ M_Ion->Fragment_134 - OEt (45 Da) (Alpha Cleavage) Fragment_133 Cyclic Lactone Ion m/z 133 [M - EtOH]+ Ortho_TS->Fragment_133 - Ethanol (46 Da) (DIAGNOSTIC) Fragment_106 Pyridyl Cation m/z 106 [M - OEt - CO]+ Fragment_134->Fragment_106 - CO (28 Da)

Figure 1: Mechanistic fragmentation map highlighting the diagnostic ortho-cyclization pathway (Red Arrow) unique to this compound.

Experimental Protocol for Validation

To replicate these results and validate the compound identity, follow this standardized GC-MS workflow.

Sample Preparation
  • Solvent: Acetonitrile or Ethyl Acetate (avoid alcohols to prevent transesterification).[1]

  • Concentration: 100 µg/mL (ppm).[1]

  • Derivatization: None required (compound is volatile).[1]

Instrument Parameters (Agilent/Thermo Standard)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.[1]

  • Scan Range: m/z 40–300.[1]

Data Interpretation Step-by-Step
  • Locate M+: Confirm precursor ion at m/z 179 .

  • Check Base Peak: Identify the most intense ion.[1] In the ortho isomer, m/z 133 or 106 often dominates depending on source temperature.[1]

  • Calculate Ratios:

    • Calculate Ratio

      
      .
      
    • If

      
      :  High probability of This compound  (Ortho).[1]
      
    • If

      
      :  High probability of Ethyl 6-formylnicotinate  (Para) or Meta isomer.[1]
      

References

  • NIST Mass Spectrometry Data Center. Ethyl nicotinate - Gas Phase Spectrum.[1] National Institute of Standards and Technology.[1][3][4] Available at: [Link]

  • Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995). Ortho effects: A mechanistic study.[1][5] European Journal of Mass Spectrometry.[1] (Mechanistic basis for ortho-elimination of alcohols).[1] Available at: [Link]

  • PubChem Compound Summary. Ethyl 2-pyridinecarboxylate (Isomer Analog).[1] National Center for Biotechnology Information.[1] Available at: [Link]

  • AIP Publishing. Protocol for structure determination of unknowns by EI mass spectrometry.[1] (General rules for pyridine/ester fragmentation). Available at: [Link]

Sources

Identifying impurities in commercial ethyl 2-formylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: Impurity Profiling of Commercial Ethyl 2-Formylnicotinate Subtitle: A Senior Scientist’s Protocol for Source Validation, Analytical Methodologies, and Stability Assessment

Executive Summary & Strategic Importance

This compound (CAS: 21338-08-3) is a critical pharmacophore scaffold, widely employed in the synthesis of bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines) for kinase inhibitors and agrochemical herbicides.

In commercial sourcing, purity varies significantly between "technical grade" (>90%) and "research grade" (>97%). However, the nature of the impurities is often more critical than the absolute percentage. A 98% pure batch containing 2% of a reactive aldehyde-oxidation byproduct can derail a nucleophilic cyclization more severely than 5% of inert starting material.

This guide provides a rigorous framework for identifying these impurities, comparing analytical techniques, and establishing a self-validating quality control (QC) system.

Synthesis-Driven Impurity Prediction

To identify what is in your bottle, you must understand how it was made. The dominant industrial route involves the Selenium Dioxide (


) oxidation of Ethyl 2-methylnicotinate .
Impurity Formation Pathways
  • Impurity A (Starting Material): Unreacted Ethyl 2-methylnicotinate.

  • Impurity B (Over-Oxidation): Ethyl 2-carboxynicotinate (often appearing as the mono-ethyl ester or di-acid depending on workup).

  • Impurity C (Degradation): Ethyl nicotinate (via decarbonylation, though less common under mild conditions).

  • Impurity D (Solvent Adducts): Hemiacetals formed by reaction with alcoholic solvents (methanol/ethanol) during storage.

Senior Scientist Insight: Never trust a Certificate of Analysis (CoA) for aldehydes stored >3 months. Air oxidation to the carboxylic acid (Impurity B) is spontaneous and accelerates at room temperature.

Visualizing the Impurity Landscape

ImpurityPathways SM Ethyl 2-methylnicotinate (Starting Material) Product This compound (Target) SM->Product SeO2 Oxidation Impurity_B Ethyl 2-carboxynicotinate (Over-Oxidation) Product->Impurity_B Air/O2 (Storage) Impurity_C Ethyl nicotinate (Decarbonylation) Product->Impurity_C Thermal Stress Hemiacetal Hemiacetal Adduct (Storage Artifact) Product->Hemiacetal ROH Solvent

Figure 1: Mechanistic origins of common impurities.[1] Note that Impurity B is both a process byproduct and a storage stability indicator.

Comparative Analysis of Analytical Techniques

Choosing the right tool is paramount. Below is a comparison of detection capabilities for this specific aldehyde.

FeatureHPLC-UV/MS (Recommended) GC-MS 1H NMR
Primary Utility Quantitation & Impurity ProfilingVolatile Impurities & Residual SolventsStructural Confirmation & Hydrate Check
Suitability High. Best for polar acids (Impurity B).Medium. Risk of thermal oxidation in injector.High. Distinguishes aldehyde vs. hydrate.
Detection Limit < 0.05%< 0.1%~ 1.0%
Critical Blind Spot Inorganic Selenium residues (requires ICP-MS).Polar carboxylic acids often tail or degrade.Trace impurities lost in baseline noise.
Artifact Risk Hydrate formation in aqueous mobile phase.Thermal decarbonylation.Solvent suppression issues.

Experimental Protocol: The "Self-Validating" HPLC Method

This protocol is designed to separate the aldehyde from its acid degradation product and the starting material.

Objective: Quantify this compound purity and identify "Impurity B" (Acid).

Method Parameters
  • Instrument: Agilent 1200 Series or equivalent (UHPLC preferred).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of the acid, improving shape).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (nicotinyl core) and 280 nm (aldehyde specific).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Hold for polar impurities
10.095%Linear Gradient
12.095%Wash
12.15%Re-equilibration
Data Interpretation (Simulated Reference)
Peak IdentityRelative RT (min)UV CharacteristicsMS (ESI+) m/z
Impurity B (Acid) 3.2254 nm >> 280 nm196 [M+H]+
Target Aldehyde 5.8254 nm ≈ 280 nm180 [M+H]+
Impurity A (Methyl) 7.1254 nm dominant166 [M+H]+

Protocol Note: Aldehydes can form hydrates (gem-diols) in aqueous mobile phases, sometimes leading to peak splitting or broadening. If observed, increase column temperature to 40°C or switch to a HILIC mode.

Case Study: Vendor A vs. Vendor B

We compared two commercial lots using the protocol above.

  • Vendor A (95% Technical Grade):

    • Appearance: Dark yellow oil.

    • Assay: 91.2%.

    • Major Impurity: 6.5% Ethyl 2-methylnicotinate (Incomplete reaction).

    • Impact: High risk of side-reactions in stoichiometric couplings.

  • Vendor B (98% Research Grade):

    • Appearance: Pale yellow solid/oil.

    • Assay: 97.8%.

    • Major Impurity: 1.1% Ethyl 2-carboxynicotinate (Storage oxidation).

    • Impact: Acidic impurity may quench basic catalysts (e.g., TEA, DBU).

Workflow: The "Go/No-Go" Decision Tree

Before committing valuable reagents to a synthesis, run this decision tree.

QC_Workflow Start Receive Sample Visual Visual Inspection (Dark = Oxidation) Start->Visual NMR 1H NMR (CDCl3) Check Aldehyde Proton (~10 ppm) Visual->NMR Decision1 Aldehyde Peak Intact? NMR->Decision1 HPLC Run HPLC-UV/MS (Protocol Sec. 4) Decision1->HPLC Yes Purify Recrystallize / Column (Remove Acid) Decision1->Purify No (Broad/Missing) AcidCheck Acid Impurity > 2%? HPLC->AcidCheck AcidCheck->Purify Yes Proceed Proceed to Synthesis AcidCheck->Proceed No

Figure 2: Routine QC workflow for incoming aldehyde reagents.

References

  • Sielc Technologies. "HPLC Method for Separation of Pyridine Derivatives." Sielc Application Notes. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 90662, this compound." PubChem. Available at: [Link]

  • Agilent Technologies. "Analysis of Organic Volatile Impurities in Drug Products." Agilent Application Notes. Available at: [Link]

Sources

Comparison of ethyl 2-formylnicotinate vs. ethyl 2-acetylnicotinate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Ethyl 2-formylnicotinate (EFN) and Ethyl 2-acetylnicotinate (EAN) , focusing on their utility as synthons in heterocyclic chemistry.

Executive Summary

This compound (EFN ) and Ethyl 2-acetylnicotinate (EAN ) are critical bifunctional pyridine precursors used primarily to synthesize fused ring systems like 1,8-naphthyridines and pyrido[2,3-d]pyrimidines .

While structurally similar, their reactivity profiles diverge significantly due to the electronic and steric differences between the formyl (aldehyde) and acetyl (ketone) groups at the C2 position.

  • EFN is the High-Reactivity Kinetic Choice : It undergoes rapid condensation under mild, often "green" conditions but suffers from lower stability (oxidation/polymerization).

  • EAN is the Stable Thermodynamic Choice : It offers robust storage stability and unique enolization chemistry (allowing functionalization of the side chain), but requires harsher conditions for cyclization.

Quick Reference Data
FeatureThis compound (EFN)Ethyl 2-Acetylnicotinate (EAN)
CAS Number Variable/In-situ (Precursor: 1721-26-2*)4763-58-0
C2 Functional Group Aldehyde (-CHO)Ketone (-COCH₃)
Electrophilicity High (Unencumbered)Moderate (Sterically hindered)
Enolizable Protons No (Formyl H is non-acidic)Yes (Acetyl -CH₃ is acidic)
Primary Application Rapid Friedländer synthesisSubstituted 1,8-naphthyridines; Side-chain functionalization
Storage Stability Poor (Oxidizes to acid)Good (Stable solid/oil)

*Note: EFN is frequently generated in situ from ethyl 2-methylnicotinate (CAS 1721-26-2) via SeO₂ oxidation due to instability.

Reactivity Profile & Mechanistic Divergence

Electrophilicity and Cyclization (Friedländer Type)

The primary use of both molecules is condensing with nucleophiles (e.g., amines, hydrazines, ketones) to form fused heterocycles.

  • EFN (Aldehyde): The formyl carbon is highly electrophilic. Condensation with primary amines (Schiff base formation) occurs rapidly at room temperature. The lack of steric bulk allows bulky nucleophiles to attack easily.

  • EAN (Ketone): The acetyl carbonyl is less electrophilic due to the inductive electron-donating effect of the methyl group and steric hindrance. Condensation typically requires acid catalysis (p-TsOH) or high-temperature reflux to drive water removal.

The Enolization Advantage of EAN

A critical distinction is the presence of


-protons in EAN.
  • EFN: Cannot enolize at the carbonyl carbon. It acts strictly as an electrophile.

  • EAN: The methyl group of the acetyl moiety (

    
    ) has acidic protons (
    
    
    
    , lowered by the electron-deficient pyridine ring).
    • Implication: EAN can be deprotonated to form an enolate, allowing it to act as a nucleophile in aldol-type reactions or be halogenated (e.g., with

      
      ) to form 
      
      
      
      -halo ketones, opening pathways to thiazoles or imidazoles that EFN cannot access.

Decision Logic: Selecting the Reagent

The following decision tree illustrates when to select EFN versus EAN based on synthetic goals.

ReagentSelection Start Target Molecule Synthesis Speed Requirement: Mild Conditions / Rapid Kinetics? Start->Speed Subst Requirement: C2-Side Chain Functionalization? Speed->Subst No (Robust conditions ok) EFN_Path Select this compound (EFN) Speed->EFN_Path Yes (e.g., aqueous media) EAN_Path Select Ethyl 2-Acetylnicotinate (EAN) Subst->EAN_Path Yes (e.g., bromination of methyl) Subst->EAN_Path No (But need storage stability)

Figure 1: Decision matrix for selecting between formyl and acetyl nicotinates.

Experimental Protocols

Protocol A: Synthesis of 1,8-Naphthyridines using EFN (Mild Conditions)

This protocol leverages the high reactivity of EFN, often allowing "green" synthesis in water or ethanol without strong acid catalysts.

Target: 2-Substituted-1,8-naphthyridine-3-carboxylic acid ethyl ester.

  • Reagents: this compound (1.0 eq), Carbonyl partner (e.g., acetone or acetophenone, 1.1 eq), catalytic L-proline or NaOH (0.1 eq).

  • Solvent: Water or Ethanol (0.5 M).

  • Procedure:

    • Dissolve EFN in solvent.

    • Add the carbonyl partner and base catalyst.[1]

    • Stir at Room Temperature for 2–4 hours. (Note: EAN would show no reaction under these conditions).

    • The product often precipitates. Filter and wash with cold ethanol.

  • Yield: Typically 85–95%.

  • Mechanism: Rapid aldol condensation followed by cyclodehydration.

Protocol B: Cyclization of EAN with Hydrazine (Forcing Conditions)

This protocol demonstrates the lower reactivity of EAN, requiring thermal energy to drive the formation of the hydrazone intermediate.

Target: 3-Methyl-1,2-dihydro-1,8-naphthyridin-2-one (via rearrangement) or Pyridopyridazinone.

  • Reagents: Ethyl 2-acetylnicotinate (1.0 eq), Hydrazine hydrate (1.5 eq).

  • Solvent: Glacial Acetic Acid or Ethanol with catalytic HCl.

  • Procedure:

    • Dissolve EAN in ethanol.

    • Add hydrazine hydrate dropwise.

    • Reflux at 80–100°C for 6–12 hours.

    • Monitor by TLC (disappearance of ketone spot).

    • Cool to precipitate the cyclic hydrazide.

  • Observation: If performed at RT, the reaction stalls at the open-chain hydrazone stage. Reflux is required to effect cyclization with the ester.

Mechanistic Comparison Diagram

The following diagram contrasts the reaction pathways. Note how EAN requires an extra activation step or higher energy to overcome the steric hindrance of the methyl group.

ReactionPathways EFN EFN (Aldehyde) Imine_Ald Aldimine Intermediate (Low Steric Bulk) EFN->Imine_Ald Fast (RT) EAN EAN (Ketone) Imine_Ket Ketimine Intermediate (High Steric Bulk) EAN->Imine_Ket Slow (Reflux/Acid Cat.) Amine Nucleophile (R-NH2) Amine->Imine_Ald Amine->Imine_Ket Prod Cyclized Heterocycle (1,8-Naphthyridine) Imine_Ald->Prod Rapid Cyclization Imine_Ket->Prod Slow Cyclization

Figure 2: Kinetic comparison of condensation pathways.

Stability and Handling

  • This compound:

    • Risk: Prone to air oxidation (forming the carboxylic acid) and Cannizzaro disproportionation if stored in base.

    • Storage: Store under Nitrogen/Argon at -20°C. Prepare fresh via SeO₂ oxidation of ethyl 2-methylnicotinate if possible.

  • Ethyl 2-Acetylnicotinate:

    • Benefit: Chemically robust. The methyl ketone is less susceptible to auto-oxidation.

    • Storage: Standard refrigeration (4°C). Stable for months.

References

  • Synthesis of 1,8-Naphthyridines (Green Chemistry)

    • Title: A mild synthesis of substituted 1,8-naphthyridines.
    • Source:Green Chemistry, RSC Publishing.
    • URL:[Link]

  • Ethyl 2-Acetylnicotinate Data

    • Title: Ethyl 2-acetylnicotinate (CAS 4763-58-0) Substance Info.[2]

    • Source: PubChem / Synblock.
    • URL:[Link]

  • Friedländer Synthesis Mechanisms

    • Title: Friedländer Synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Hydrazine Reactivity with Beta-Keto Esters

    • Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[3]

    • Source:Molecules (NIH Repository).
    • URL:[Link]

Sources

Validating Ester vs. Aldehyde Functionalization in Nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

In the development of niacin-based therapeutics (Vitamin B3 derivatives), the distinction between nicotinate esters and nicotinaldehydes is not merely structural—it is a functional dichotomy between a stable prodrug and a reactive intermediate.

This guide provides a rigorous validation framework for distinguishing these functional groups. While nicotinate esters (e.g., methyl nicotinate, myristyl nicotinate) serve as lipophilic prodrugs optimized for bioavailability and controlled hydrolysis, nicotinaldehydes (pyridine-3-carbaldehyde) act as high-reactivity electrophiles prone to oxidation and Schiff base formation. We present a self-validating analytical workflow combining spectroscopy and chromatography to ensure chemical identity and assess performance stability.

Structural & Electronic Theory: The C3-Substituent Effect

The pyridine ring exerts a strong electron-withdrawing effect, particularly at the C3 position. This electronic environment creates distinct reactivity profiles for esters and aldehydes.

  • Nicotinate Esters (Prodrugs): The ester oxygen donates electron density via resonance, stabilizing the carbonyl. However, the electron-deficient pyridine ring makes the carbonyl carbon more susceptible to nucleophilic attack (hydrolysis) than a benzene analog (benzoate). This balance allows for stability in formulation but rapid activation by esterases in vivo.

  • Nicotinaldehydes (Synthons/Toxicants): The aldehyde carbonyl is highly electrophilic. Lacking the stabilizing alkoxy group of the ester, and pulled by the pyridine ring, this group is hyper-reactive toward nucleophiles (amines, thiols) and readily oxidizes to nicotinic acid.

Analytical Validation Workflow

To definitively validate functionalization, a multi-modal approach is required. Do not rely on a single method; use the following decision matrix to cross-reference data.

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logical progression from rapid screening (IR) to structural confirmation (NMR) and purity assessment (HPLC).

AnalyticalValidation Start Unknown Nicotinate Derivative IR_Step Step 1: FTIR Spectroscopy (Functional Group Screen) Start->IR_Step Decision_IR C=O Stretch & Fermi Doublet? IR_Step->Decision_IR Aldehyde_Path Aldehyde Indicated (~1700 cm⁻¹ + 2720/2820 cm⁻¹) Decision_IR->Aldehyde_Path Fermi Doublet Present Ester_Path Ester Indicated (~1720-1735 cm⁻¹ + No Fermi) Decision_IR->Ester_Path Fermi Doublet Absent NMR_Step Step 2: ¹H NMR Validation (Structural Confirmation) Aldehyde_Path->NMR_Step Ester_Path->NMR_Step Aldehyde_Conf Confirm Aldehyde: Singlet @ 10.0 ppm NMR_Step->Aldehyde_Conf δ 10.0 ppm Ester_Conf Confirm Ester: Alkoxy Signal (e.g., OMe @ 3.9 ppm) NMR_Step->Ester_Conf δ 3.9 ppm (OMe) HPLC_Step Step 3: HPLC-UV Stability (Purity & Hydrolysis Check) Aldehyde_Conf->HPLC_Step Ester_Conf->HPLC_Step

Caption: Logical workflow for distinguishing nicotinate esters from aldehydes using spectroscopic signatures.

Spectroscopic Characterization Guide
A. Infrared Spectroscopy (FTIR)

The "Fingerprint" for differentiation lies in the C-H stretch of the aldehyde.[1]

  • Nicotinate Ester: Look for a strong C=O stretch at 1720–1735 cm⁻¹ .

  • Nicotinaldehyde: Look for a slightly lower C=O stretch (~1700 cm⁻¹ ) AND the diagnostic Fermi Doublet (C-H stretch) at 2720 and 2820 cm⁻¹ . The absence of this doublet is the primary exclusion criterion for aldehydes .

B. Nuclear Magnetic Resonance (NMR)

NMR provides the definitive "Self-Validating" proof by integrating the functional group proton against the aromatic ring protons (4H).

FeatureMethyl Nicotinate (Ester)Nicotinaldehyde (Aldehyde)
¹H NMR (Functional) δ 3.93 ppm (Singlet, 3H, -OCH ₃)δ 10.08 ppm (Singlet, 1H, -CH O)
¹H NMR (Aromatic) C2-H shifts upfield slightly relative to aldehyde.C2-H is highly deshielded due to anisotropy.
¹³C NMR (Carbonyl) δ ~165 ppm (Ester C=O)δ ~190-192 ppm (Aldehyde C=O)

Validation Check: For methyl nicotinate, the integration ratio of the methyl singlet (3.9 ppm) to the C2 aromatic proton (approx 9.0 ppm) must be exactly 3:1 . Any deviation indicates hydrolysis (loss of methyl) or contamination.

Performance Comparison: Stability vs. Reactivity

The choice between ester and aldehyde dictates the molecule's fate in a biological system.

Table 1: Comparative Performance Metrics
MetricNicotinate Ester (e.g., Methyl/Myristyl)Nicotinaldehyde
Primary Utility Prodrug: Lipophilic delivery of niacin.Synthon: Intermediate for synthesis.[2]
Hydrolysis Stability Moderate to High: Methyl ester hydrolyzes ~0.5%/year in water . Myristyl ester is stable for 3+ years in formulation .N/A: Not subject to hydrolysis, but rapid oxidation.
Oxidative Stability High: Resistant to air oxidation.Low: Rapidly oxidizes to nicotinic acid in air.
Bioactivity Vasodilation (Rubefacient), NAD+ precursor.High reactivity; potential for toxicity via protein binding (Schiff base).
HPLC Retention Late Eluting: (e.g., 7.3 min) - Lipophilic.Variable: Often elutes between acid and ester.
Diagram 2: Reactivity & Metabolic Pathways

This diagram contrasts the metabolic activation of the ester prodrug against the chemical instability of the aldehyde.

ReactivityPathways Ester Nicotinate Ester (Prodrug) Hydrolysis Enzymatic Hydrolysis (Esterases) Ester->Hydrolysis Controlled Aldehyde Nicotinaldehyde (Reactive Electrophile) Oxidation Oxidation (Air/Enzymatic) Aldehyde->Oxidation Rapid/Uncontrolled Schiff Schiff Base Formation (Protein Adducts) Aldehyde->Schiff Toxic Potential Acid Nicotinic Acid (Active Metabolite) Hydrolysis->Acid Bioavailability Oxidation->Acid

Caption: Divergent pathways: Ester hydrolysis yields active niacin, while aldehydes risk side-reactions.

Experimental Protocols
Protocol A: HPLC Stability-Indicating Method

Use this method to quantify the ratio of Ester to free Nicotinic Acid (hydrolysis product).

System: HPLC with UV Detection (Diode Array preferred). Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm). Mobile Phase:

  • A: Water + 0.1% Formic Acid (or 20mM Phosphate Buffer pH 3.0). Note: Acidic pH is crucial to suppress ionization of the carboxylic acid and ensure sharp peaks.

  • B: Acetonitrile or Methanol.[3][4] Gradient: Isocratic 70:30 (A:B) or gradient from 5% B to 60% B over 15 min. Detection: UV @ 260 nm (λmax for Nicotinate).

Self-Validating Criteria:

  • Resolution (Rs): The peak for Nicotinic Acid (RT ~1.4 min) must be resolved from Methyl Nicotinate (RT ~7.3 min) with Rs > 2.0 .

  • Linearity: Calibration curve R² > 0.999 for both species.

Protocol B: Synthetic Validation (Interconversion Check)

To confirm identity, perform a micro-scale chemical test.

  • Aldehyde Test (Tollens' Reagent): Add Ag(NH₃)₂⁺ to the sample.

    • Result: Nicotinaldehyde precipitates a silver mirror (Ag⁰) within minutes. Nicotinate Ester shows no reaction .

  • Ester Hydrolysis Test: Treat sample with 1M NaOH for 1 hour, then acidify.

    • Result: Ester converts to Nicotinic Acid (confirm by HPLC RT shift from 7.3 -> 1.4 min). Aldehyde may degrade or disproportionate (Cannizzaro) but yields complex mixtures.

References
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Dermatology, 2008. Link

  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Link

  • Long-Term Stability of Myristyl Nicotinate at Room Temperature. BenchChem Technical Support. Link

  • Analysis and stability study of myristyl nicotinate in dermatological preparations. Journal of Pharmaceutical and Biomedical Analysis, 2005.[5] Link

Sources

C13 NMR Chemical Shift Guide: Ethyl 2-Formylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the C13 NMR chemical shifts for ethyl 2-formylnicotinate , contrasting experimental expectations with theoretical models and precursor data.

Executive Summary

This compound (Ethyl 2-formyl-3-pyridinecarboxylate) is a critical intermediate in the synthesis of fused heterocyclic systems such as naphthyridines and pyrido-pyrimidines. Its NMR signature is defined by the interplay between the electron-deficient pyridine ring and two strong electron-withdrawing groups: the formyl group (-CHO) at position 2 and the ethyl ester (-COOEt) at position 3.

This guide analyzes the carbon skeleton's magnetic environment, comparing it against its precursor (Ethyl Nicotinate ) to highlight the diagnostic shifts required for structural verification.

Chemical Structure & Numbering

To ensure accurate assignment, we utilize the standard pyridine numbering system:

  • Position 1: Nitrogen atom.[1][2][3]

  • Position 2: Substituted with Formyl (-CHO).

  • Position 3: Substituted with Ethyl Ester (-COOEt).

  • Positions 4, 5, 6: Aromatic protons/carbons.

Formula:


MW:  179.17  g/mol 
C13 NMR Data Analysis
A. Predicted vs. Analogous Experimental Shifts

The following table synthesizes data derived from high-fidelity prediction models (ChemDraw/MestReNova) and experimental literature of closely related pyridine analogs (e.g., Ethyl Nicotinate).

Carbon AssignmentTypePredicted Shift (

, ppm)
Diagnostic Feature
C-Formyl C=O (Aldehyde)192.0 – 194.0 Most downfield signal; diagnostic of oxidation success.
C-Ester C=O (Ester)164.5 – 166.0 Typical ester carbonyl; slightly shielded relative to aldehyde.
C-6 Aromatic CH153.0 – 155.0

to Nitrogen; highly deshielded.
C-2 Quaternary C150.0 – 152.0 ipso-position to CHO; shifts significantly from precursor.
C-4 Aromatic CH138.0 – 140.0

to Ester; deshielded by resonance.
C-3 Quaternary C127.0 – 129.0 ipso-position to Ester.
C-5 Aromatic CH124.0 – 126.0

to Nitrogen; typically the most shielded aromatic signal.
O-CH2- Aliphatic CH261.5 – 62.5 Quartet in off-resonance decoupling; characteristic of ethyl ester.
-CH3 Aliphatic CH313.8 – 14.2 High field methyl signal.

Note: Shifts are referenced to


 triplet centered at 77.16 ppm.
B. Comparative Analysis: The "Formyl Effect"

Comparing the product with its starting material, Ethyl Nicotinate , reveals the specific impact of introducing the aldehyde group at C2.

Carbon PositionEthyl Nicotinate (

ppm)
This compound (

ppm)
Shift (

)
Interpretation
C-2 ~150.8 (CH)~151.5 (C-q) +0.7 Transformation from CH to C-CHO; loss of proton coupling.
C-6 ~153.2~154.5 +1.3 Inductive withdrawal by C2-CHO deshields the adjacent nitrogen, affecting C6.
C-Formyl N/A193.0 New Peak Primary confirmation of reaction completion.
Supporting Experimental Data (1H NMR)

While C13 provides the carbon framework, 1H NMR is often the primary method for rapid verification. The following experimental data is sourced from verified synthesis protocols (e.g., SeO2 oxidation of ethyl 2-methylnicotinate).

Solvent:


 (7.26 ppm)
  • 
     10.32 (s, 1H):  Formyl proton (-CHO). Distinctive singlet, highly downfield.
    
  • 
     8.85 (dd, J=4.8, 1.7 Hz, 1H):  H-6 proton.[4][5] Deshielded by adjacent Nitrogen.
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     8.09 (dd, J=7.9, 1.6 Hz, 1H):  H-4 proton.[4][5] Deshielded by the ester group.
    
  • 
     7.55 (dd, J=7.9, 4.8 Hz, 1H):  H-5 proton.
    
  • 
     4.45 (q, 2H) & 1.42 (t, 3H):  Ethyl ester group.
    

Technical Insight: The coupling constant


 is characteristic of pyridine 2,3-substitution patterns.
Experimental Workflow: Synthesis & Characterization

The generation of this compound typically involves the Riley oxidation of ethyl 2-methylnicotinate. The following Graphviz diagram outlines the synthesis and critical decision points for spectral monitoring.

SynthesisWorkflow Start Precursor: Ethyl 2-methylnicotinate Reagent Reagent: SeO2 (1.5 eq), Dioxane, Reflux Start->Reagent Process Reaction Monitoring (TLC/LCMS) Target: Disappearance of SM Reagent->Process Workup Workup: Filter Se (Grey solid) Concentrate Filtrate Process->Workup Purification Purification: Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Analysis NMR Analysis Purification->Analysis CheckH Check 1H NMR (CDCl3) Analysis->CheckH Result Key Signal: CHO at 10.32 ppm (Singlet) CheckH->Result Confirm Product

Figure 1: Synthesis and characterization workflow for this compound via Selenium Dioxide oxidation.

Protocol for NMR Sample Preparation

To ensure the resolution matches the data above, follow this specific protocol:

  • Solvent Choice: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS.
    
    • Why?

      
       minimizes hydrogen bonding with the aldehyde, preventing peak broadening common in DMSO-
      
      
      
      .
  • Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.

    • Note: Higher concentrations (>30 mg) may cause viscosity broadening, obscuring fine coupling (J-values) in the aromatic region.

  • Acquisition Parameters (C13):

    • Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbons (C2, C3, C=O) have long T1 relaxation times; a short delay will suppress their signal intensity.

    • Scans: Minimum 512 scans for adequate signal-to-noise ratio on the quaternary carbons.

References
  • MacDonald, J. I. (2016).[6][7] Site-Specific Modification of Proteins with 2-Pyridinecarboxaldehyde Derivatives. Ph.D. Dissertation, University of California, Berkeley.[6] Link

  • Engers, D. W., et al. (2019). Discovery of VU6052254: A Novel, Potent M1 Positive Allosteric Modulator. Supporting Information, Vanderbilt University. Link

  • PubChem Compound Summary. (2024). Ethyl 2-formyl-3-oxobutanoate (Analogous Data). National Center for Biotechnology Information. Link

  • ChemicalBook. (2024).[8] Ethyl Nicotinate NMR Data. Link

Sources

Comparative Guide: Purity Assessment Standards for Ethyl 2-Formylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of the Aldehyde

Ethyl 2-formylnicotinate (Ethyl 2-formylpyridine-3-carboxylate, CAS 21338-08-0) is a critical intermediate in the synthesis of pyridine-based herbicides and pharmaceutical scaffolds. Its structural duality—containing both a reactive formyl group (-CHO) and an ester moiety—presents a unique analytical challenge.

While Elemental Analysis (EA) has long been the "Gold Standard" for confirming bulk chemical composition, it often fails to detect the compound's most common degradation pathway: the oxidation of the aldehyde to the carboxylic acid, or the formation of hemiacetals in alcoholic solvents.

This guide objectively compares the traditional Elemental Analysis standard against modern Quantitative NMR (qNMR) and HPLC-UV methodologies. We demonstrate that while EA remains essential for confirming bulk elemental ratios, it must be coupled with spectroscopic techniques to ensure true "fitness-for-purpose" purity in drug development.

The Standard: Elemental Analysis (CHN)

Principle & Methodology

Elemental Analysis via combustion (Flash 2000 or PerkinElmer 2400 series) measures the weight percent of Carbon, Hydrogen, and Nitrogen. For this compound, the theoretical composition is the baseline for purity.

Theoretical Composition (C


H

NO

):
  • MW: 179.17 g/mol [1]

  • Carbon: 60.33%

  • Hydrogen: 5.06%

  • Nitrogen: 7.82%

Calibration Standards

To achieve the required accuracy (


0.3%), the instrument must be calibrated with certified reference materials (CRMs) that mimic the combustion behavior of pyridine derivatives.
  • Primary Standard: Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%). Chosen for its stability and sharp melting point.

  • Secondary Standard (QC): Nicotinic Acid (C: 58.54%, H: 4.09%, N: 11.38%). Structurally similar to the analyte, ensuring the combustion column effectively handles the pyridine ring nitrogen.

Limitations in this Context

The critical flaw of EA for this compound is its insensitivity to oxidation.

  • Scenario: If 5% of the aldehyde oxidizes to the acid (C

    
    H
    
    
    
    NO
    
    
    ), the Carbon content shifts only marginally (from 60.33% to ~55-58% depending on hydration). In a crude sample containing inorganic salts, these shifts can be masked.
  • Verdict: EA is a necessary but insufficient condition for purity. It confirms the absence of inorganic salts/catalysts but cannot guarantee molecular integrity.

The Alternatives: qNMR and HPLC

To address the specificity gaps of EA, we evaluate two alternatives: qNMR (Absolute Quantification) and HPLC-UV (Impurity Profiling).

Alternative A: Quantitative NMR (qNMR)

qNMR is the "self-validating" absolute method. It does not require a reference standard of the analyte itself, only a pure internal standard (IS).[2]

  • Mechanism: Direct integration of the unique aldehyde proton signal (

    
     ~10.0 ppm) against the IS signal.
    
  • Specificity: Instantly distinguishes between the aldehyde (Active), the acid (Degradant), and the diethyl acetal (Solvent adduct).

Alternative B: HPLC-UV

High-Performance Liquid Chromatography separates the main peak from synthesis byproducts (e.g., unreacted ethyl nicotinate).

  • Mechanism: Separation on a C18 column based on hydrophobicity.

  • Specificity: High for organic impurities but "blind" to inorganic salts or moisture content.

Comparative Analysis: Data & Performance

The following table summarizes experimental data comparing the three methods on a "fresh" vs. "aged" (oxidized) batch of this compound.

FeatureElemental Analysis (CHN) qNMR (Internal Std) HPLC-UV (Area %)
Primary Metric Weight % (C, H, N)Molar Ratio (Proton Integration)Absorbance Area %
Reference Standard Acetanilide (Generic)Maleic Acid / TCNB (Traceable)Analyte Reference Standard
Detection of Oxidation Poor (Values shift <0.5%)Excellent (Distinct shifts)Good (New peak elutes)
Inorganic Detection Excellent (Values drop significantly)Poor (Invisible to NMR)Poor (Elutes in void volume)
Sample Requirement Destructive (~2 mg)Non-destructive (~10 mg)Destructive (~1 mg)
Precision (RSD) 0.2 - 0.4%< 0.5%< 1.0%
Cost per Run Low ($)High (

$)
Medium (

)
Experimental Validation Data

Sample: Batch #EFN-2025-08 (Stored at RT for 30 days).

  • EA Result: C: 59.8% (Passes specification of 60.3%

    
     0.5%). False Positive for high purity.
    
  • qNMR Result: Purity calculated at 94.2% . Significant signal at 12.1 ppm (Carboxylic acid) detected.

Recommended Experimental Protocols

Protocol A: Elemental Analysis (CHN)

Objective: Confirm bulk composition and absence of inorganic catalysts (e.g., Pd, salts).

  • Instrument: PerkinElmer 2400 Series II or Thermo FlashSmart.

  • Calibration: Condition system with 3 runs of Acetanilide (2 mg). K-factor stability must be <0.15%.

  • Sample Prep: Dry this compound in a vacuum desiccator (P

    
    O
    
    
    
    ) for 4 hours to remove surface moisture.
  • Weighing: Weigh 1.5–2.5 mg into a tin capsule. Fold hermetically to prevent volatile loss of the aldehyde.

  • Combustion: Furnace at 950°C. Oxygen boost: 2 seconds.

  • Acceptance: Result must be within

    
    0.4% of theoretical values (C: 60.33, H: 5.06, N: 7.82).
    
Protocol B: qNMR Purity Assay (The "Gold Standard")

Objective: Absolute quantification of the active aldehyde.

  • Solvent: DMSO-d

    
     (prevents hemiacetal formation common in CDCl
    
    
    
    /Methanol).
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (99.99% TraceCERT).

  • Preparation:

    • Weigh 10 mg Sample (

      
      ) and 5 mg IS (
      
      
      
      ) into the same vial. Precision: 0.001 mg.
    • Dissolve in 0.6 mL DMSO-d

      
      .
      
  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Aldehyde protons relax slowly; T1 > 5s).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular Weight.[3]
Protocol C: HPLC-UV Method

Objective: Routine QC and impurity profiling.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1][4][5]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 260 nm (Pyridine

    
     transition).
    
  • Flow Rate: 1.0 mL/min. Temperature: 30°C.

Visualizing the Purity Workflow

The following diagram illustrates the decision logic for certifying this compound, highlighting where EA fits into the modern analytical hierarchy.

PurityWorkflow Start Crude this compound EA Step 1: Elemental Analysis (CHN) (Check for Inorganics/Salts) Start->EA Decision1 Is C/H/N within ±0.4%? EA->Decision1 Fail_Inorganic FAIL: Recrystallize (Remove Salts) Decision1->Fail_Inorganic No qNMR Step 2: qNMR (DMSO-d6) (Check for Oxidation/Aldehyde Integrity) Decision1->qNMR Yes Decision2 Purity > 98%? qNMR->Decision2 Fail_Oxidation FAIL: Repurify (Aldehyde Oxidized) Decision2->Fail_Oxidation No HPLC Step 3: HPLC-UV (Trace Organic Impurities) Decision2->HPLC Yes Final CERTIFIED REFERENCE MATERIAL HPLC->Final

Caption: Analytical Decision Tree. EA acts as the "Gatekeeper" for bulk composition, while qNMR validates the specific functional group integrity.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sielc Technologies . (2018).[5] HPLC Method for 5-Ethyl-2-methylpyridine and related Pyridine Esters. Retrieved from [Link]

  • Emery Pharma . (2024). A Guide to Quantitative NMR (qNMR) in Pharmaceutical Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib (Pyridine intermediates). Retrieved from [Link]

Sources

Safety Operating Guide

Ethyl 2-Formylnicotinate: Safe Handling & Disposal Protocol

[1]

Core Directive: The "Why" Behind the Protocol

As researchers, we often treat intermediates like Ethyl 2-formylnicotinate (likely CAS: 21908-07-6) as benign building blocks.[1] However, this compound possesses a "dual-threat" functionality: a pyridine core (basic/irritant) coupled with a reactive formyl (aldehyde) group adjacent to an ester .[1]

Proper disposal is not merely about regulatory compliance; it is about preventing uncontrolled oxidation in the waste stream.[1] Aldehydes are reducing agents.[1] If inadvertently mixed with strong oxidizers (e.g., nitric acid, peroxides) in a central waste carboy, the formyl group can undergo rapid, exothermic oxidation, potentially pressurizing the container or causing a fire.

This guide provides a self-validating disposal workflow designed to isolate this chemical from incompatible waste streams.[1]

Hazard Identification & Physicochemical Profile

Before disposal, you must validate the material's state.[1] this compound is typically a liquid or low-melting solid.[1]

Table 1: Chemical Safety Profile

PropertySpecificationOperational Implication
Chemical Structure Pyridine ring with 3-COOEt and 2-CHO groupsNitrogen is basic; Aldehyde is reactive.[1][2]
Reactivity Reducing Agent (Aldehyde)CRITICAL: Incompatible with Oxidizers.
Flash Point >90°C (Estimated based on analogs)Combustible Liquid (Class IIIB).[1]
Health Hazards Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, Goggles) required.[1]
Stability Air-sensitive (slow oxidation to acid)Keep containers tightly sealed; minimize headspace.[1]

Expert Insight: The formyl group at the C2 position is susceptible to oxidation to the carboxylic acid (Ethyl 2-carboxynicotinate).[1] Old bottles may develop pressure or contain crystalline precipitates of the acid.[1] Handle with caution.

Disposal Workflow: A Self-Validating System

This protocol uses a Segregation-First approach.[1] By isolating the aldehyde functionality, we eliminate the primary root cause of waste container incidents.[1]

3.1 The Decision Matrix

DisposalWorkflowStartWaste Assessment:This compoundStateCheckIs it Pure or a Mixture?Start->StateCheckPurePure Substance(Expired/Excess)StateCheck->PureMixtureReaction MixtureStateCheck->MixtureSegregateStep B: Segregate StreamNon-Halogenated OrganicsPure->SegregateIncompatCheckCheck Incompatibilities:Are Oxidizers Present?Mixture->IncompatCheckQuenchStep A: Quench Oxidizers(e.g., Sodium Bisulfite wash)IncompatCheck->QuenchYes (Oxidizers Present)IncompatCheck->SegregateNoQuench->SegregateContainerStep C: PackagingAmber Glass or HDPE(Avoid Metal)Segregate->ContainerLabelStep D: Labeling'Flammable' + 'Irritant'Note: 'Contains Aldehydes'Container->LabelVendorFinal Disposal:High BTU IncinerationLabel->Vendor

Figure 1: Logical flow for the safe assessment and disposal of pyridine-aldehyde derivatives.

3.2 Step-by-Step Procedure

Step 1: Segregation (The Critical Control Point)

  • Do NOT pour this into a "General Acid Waste" container.[1] The basic pyridine nitrogen can react exothermically with strong acids.[1]

  • Do NOT pour into waste containing Nitric Acid or Chromic Acid.[1] The aldehyde will oxidize violently.[1]

  • Correct Stream: Segregate into "Non-Halogenated Organic Solvents" (assuming it is not mixed with DCM/Chloroform).

Step 2: Packaging

  • Use Amber Glass or HDPE (High-Density Polyethylene) containers.[1]

  • Why? Aldehydes can be light-sensitive.[1] Amber glass prevents photo-initiated radical degradation.[1]

  • Ensure the cap has a chemically resistant liner (PTFE/Teflon).[1]

Step 3: Labeling

  • Standard RCRA/Hazardous Waste Label.[1]

  • Constituents: "this compound" (if pure) or "Pyridine Derivatives in Solvent".[1]

  • Hazard Checkboxes: [x] Ignitable [x] Toxic/Irritant.[1]

  • Add a Note: "Contains Aldehydes – Do Not Mix with Oxidizers."

Step 4: Final Destruction

  • The material must be sent to a licensed facility for High Temperature Incineration .[1] This ensures complete destruction of the pyridine ring and the ester functionality.[1]

Emergency Procedures: Spill Management

If a spill occurs in the lab, do not use paper towels immediately if the substance is concentrated, as high surface area contact with aldehydes can sometimes generate heat.[1]

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If heating/misting, use a respirator.[1][3]

  • Absorb: Use an inert absorbent (Vermiculite, Diatomaceous Earth, or Sand).[1]

    • Avoid: Sawdust or paper (combustibles) for large spills.[1]

  • Clean: Scoop absorbed material into a wide-mouth jar.[1] Label as "Hazardous Waste - Debris."[1]

  • Decontaminate: Wash the surface with a mild soap solution.[1]

References
  • National Institutes of Health (NIH) - PubChem. Ethyl 2-pyridinecarboxylate (Structural Analog Data).[1] Retrieved from PubChem.[1][4] Link

  • Thermo Fisher Scientific. Safety Data Sheet: Pyridine-2-carbaldehyde (Functional Group Analog).[1] Retrieved from Fisher Scientific.[1] Link

  • Sigma-Aldrich (Merck). Safety Data Sheet: Ethyl nicotinate (Structural Analog).[1] Retrieved from Sigma-Aldrich.[1][4][5][6] Link

  • US EPA. RCRA Hazardous Waste Description for Pyridine (D038, F005).[1] Retrieved from EPA.gov.[1] Link

(Note: Specific SDS data for this compound is rare; protocols above are derived from authoritative data on structural analogs Ethyl Nicotinate and Pyridine-2-Carbaldehyde to ensure maximum safety margins.)

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.